Hansa yellow
Description
The exact mass of the compound C.I. Pigment Yellow 1 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11-8-9-14(15(10-11)21(24)25)19-20-16(12(2)22)17(23)18-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSUUPKMDJYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041735 | |
| Record name | C.I. Pigment Yellow 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2512-29-0 | |
| Record name | Light yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2512-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Yellow 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment yellow 1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | C.I. Pigment Yellow 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIGMENT YELLOW 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB4YA40UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical and Scientific Context of Hansa Yellow Pigments
Evolution of Organic Yellow Pigment Chemistry
The journey to create stable, brilliant yellow pigments was a long one, characterized by centuries of reliance on materials that were often fugitive, toxic, or both. The advent of modern organic chemistry in the 19th and early 20th centuries paved the way for the creation of entirely new classes of colorants with superior properties.
For centuries, artists and artisans had a limited and often problematic selection of yellow pigments. Natural organic sources, such as concoctions derived from berries and plants, were known but suffered from a critical flaw: they faded rapidly, sometimes within a few years. matisse.com.au The quest for a lasting, transparent light yellow was a persistent challenge. matisse.com.au
The available inorganic pigments also had significant drawbacks. While pigments like Yellow Ochre have been used since prehistoric times, they are earthy and muted. ppgpaints.com More vibrant inorganic yellows included:
Orpiment (Arsenic Sulfide): Used by ancient Egyptians, it offered a brilliant yellow but was highly toxic and chemically unstable. ppgpaints.comwhitenights-watercolor.com
Lead-Tin Yellow: Popularized by Dutch masters like Rembrandt and Vermeer in the 17th century, it provided good opacity and brightness but was highly toxic due to its lead content. curtisward.com
Naples Yellow (Lead Antimonate): Known since ancient Egypt but rediscovered in the Middle Ages, it also carried the hazard of lead toxicity. ppgpaints.com
Chrome Yellow (Lead Chromate): Introduced in the early 19th century, it was bright but prone to darkening and, like other lead-based pigments, was toxic. ppgpaints.com
Cadmium Yellow (Cadmium Sulfide): Discovered around 1818, it offered excellent brilliance and opacity but was expensive and, most importantly, highly toxic. ppgpaints.comjustpaint.orgcolourlex.com
This landscape of fugitive natural dyes and toxic mineral pigments highlighted a clear need for innovation in color chemistry.
The breakthrough came with the development of synthetic organic chemistry. In 1909, German chemists, including Hermann Wagner, discovered a new class of synthetic organic pigments. colourlex.comwikipedia.org These pigments, first sold commercially by Hoechst AG around 1915, were marketed under the trade name "Hansa Yellow". mfa.orgmfa.org The name "Hansa" was deliberately chosen, referencing the medieval Hanseatic League, to instill confidence in the color as a reliable industrial product. matisse.com.au
Scientifically, Hansa Yellows belong to the Arylide (or monoazo) class of pigments. wikipedia.orgmfa.orgpaint-by-number.com The defining characteristic of these compounds is the presence of an azo group (—N=N—), which connects aromatic ring structures. colourlex.comfiveable.mebritannica.com They are produced through a process called azo coupling, where a diazonium salt (prepared from an aromatic amine like aniline (B41778) or its derivatives) is reacted with a coupling agent, typically an acetoacetarylide. wikipedia.orgmfa.orgchsopensource.org This synthesis results in insoluble, brightly colored compounds that proved to be excellent pigments. ranbar.cn The first such pigment to be developed was designated Pigment Yellow 1 (PY 1). colourlex.com
| Event | Approximate Date | Significance |
| Use of Yellow Ochre | 20,000 BCE | Among the first pigments used by humans. ppgpaints.com |
| Use of Orpiment | 3,100 BCE | Early brilliant, but toxic, mineral yellow. colourlex.com |
| Development of Lead-Tin Yellow | ~1300 | Primary bright yellow for Renaissance and Baroque painters; toxic. curtisward.comcolourlex.com |
| Discovery of Cadmium Yellow | 1818 | Offered brilliant, opaque yellows but with high toxicity. colourlex.com |
| Discovery of Arylide Yellows | 1909 | First synthetic organic azo pigments of this class discovered in Germany. colourlex.comwikipedia.org |
| Commercial Introduction | ~1915 | Marketed as "this compound," becoming the first permanent organic yellow pigment. mfa.orgmfa.org |
This compound in the Context of Pigment Innovation
The introduction of this compound was not merely an addition to the existing spectrum of colors; it represented a fundamental shift in pigment technology. It addressed the dual problems of toxicity and permanence that had plagued yellow pigments for centuries and established a new standard for performance.
One of the most significant drivers for the adoption of Hansa Yellows was the toxicity of their primary competitor, Cadmium Yellow. colourlex.com Cadmium is a heavy metal, and pigments derived from it pose health risks, particularly during manufacturing and handling of the raw powder.
Hansa Yellows, being entirely organic compounds composed of carbon, nitrogen, hydrogen, oxygen, and sometimes chlorine atoms, contain no heavy metals. justpaint.orgwordpress.com This made them a much safer alternative, and they were widely used to replace the toxic cadmium-based colors in paints, plastics, and printing inks. colourlex.comwikipedia.orgmfa.org While Cadmium Yellows were prized for their opacity and brilliance, Hansa Yellows offered a comparable vibrancy without the associated health hazards, leading to their partial displacement of cadmium pigments in the market. wikipedia.org
| Feature | This compound (Arylide) | Cadmium Yellow (Cadmium Sulfide) |
| Chemical Class | Synthetic Organic (Azo) paint-by-number.com | Inorganic (Metallic Salt) colourlex.com |
| Composition | Contains no heavy metals. justpaint.org | Contains Cadmium, a toxic heavy metal. justpaint.org |
| Toxicity | Generally considered non-toxic. mfa.orgyoutube.com | Toxic due to cadmium content. curtisward.com |
| Opacity | Semi-transparent to semi-opaque. wikipedia.orgmfa.org | Opaque. |
| Chroma | Cleaner and brighter in chroma. universityart.com | Brilliant and intense. justpaint.org |
| Outdoor Stability | Good lightfastness and weather resistance. mfa.orgchsopensource.org | Prone to fading outdoors when exposed to moisture and UV radiation. justpaint.org |
This compound stands as a pioneer among high-performance organic pigments. matisse.com.au Before its development, "organic" was often synonymous with "fugitive." this compound was the first permanent organic yellow pigment, offering good to very good lightfastness that was a dramatic improvement over earlier natural organic colorants. mfa.org
Originally created for the printing industry, its excellent properties were quickly recognized by artists' paint manufacturers. matisse.com.au Artists admired the purity and high tinting strength of Hansa Yellows. danielsmith.com They are cleaner, more transparent, and brighter in chroma than Cadmium Yellow Light, which provides artists with greater control when creating color mixtures, especially for producing brilliant, clean greens. universityart.comdanielsmith.com The development of the Arylide yellow class laid the foundation for a wide array of other high-lightfastness synthetic organic pigments, including many of the reds and yellows used by artists today. matisse.com.au
Advanced Chemical Structure and Molecular Conformation of Hansa Yellow
Elucidation of Monoazo Structure and Arylide Linkages
The fundamental structure of Hansa Yellow pigments is characterized by a single azo group (–N=N–) that connects two aromatic rings, which is why they are classified as monoazo pigments. colourlex.com This basic framework is derived from a chemical reaction known as azo coupling. In this process, a diazonium salt, prepared from a primary aromatic amine like an aniline (B41778) derivative, is reacted with a coupling component, which for Hansa Yellows is typically an acetoacetanilide (B1666496) derivative. wikipedia.orgcolourlex.com
The general synthetic pathway involves two main steps:
Diazotization: An aromatic amine is treated with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt. colourlex.com
Azo Coupling: The resulting diazonium salt is then coupled with an acetoacetanilide derivative to form the final monoazo pigment. wikipedia.orgcolourlex.com
This synthetic versatility allows for the fine-tuning of the pigment's properties, leading to a wide range of yellow to reddish-yellow shades. handprint.com
Tautomeric Equilibrium and Structural Isomerism in this compound Compounds
While often depicted with a simple azo (–N=N–) linkage, the actual structure of this compound pigments in the solid state is more accurately represented by a keto-hydrazone tautomer. quora.comwikipedia.org Tautomers are structural isomers that can readily interconvert, and in the case of Hansa Yellows, this equilibrium is heavily skewed towards the more stable keto-hydrazone form. quora.com
Prevalence and Significance of the Ketohydrazone Tautomeric Form
Spectroscopic and crystallographic studies have confirmed that the keto-hydrazone form is the predominant tautomer in solid this compound pigments. sdc.org.ukresearchgate.net This form is characterized by a C=O (keto) group and a C=N-NH (hydrazone) linkage. quora.com The initial product of the azo coupling reaction likely forms the azo tautomer, which then rearranges to the more stable keto-hydrazone structure. wikipedia.org This tautomerization is a critical factor in the pigment's stability and color. The presence of the keto-hydrazone form is a common feature across various types of azo pigments, including those based on acetoacetic arylides. researchgate.net
Impact of Extended Pi-Conjugation on Chromophore Properties
The extended π-conjugation in the keto-hydrazone form of Hansa Yellows acts as a chromophore, the part of the molecule responsible for absorbing light and thus producing color. wikipedia.org The extent of this conjugation directly influences the wavelength of light absorbed. wikipedia.orgumass.edu Longer conjugated systems tend to absorb longer wavelengths of light, which can shift the color from yellow towards red. umass.edulibretexts.org The specific arrangement of atoms and substituents in the this compound molecule determines the precise nature of the π-conjugated system and, consequently, its characteristic yellow hue.
Crystal Structure Analysis of this compound Variants
The arrangement of molecules in the solid state, or crystal structure, plays a crucial role in determining the final properties of a pigment, including its color, opacity, and resistance to solvents and light.
Crystallographic Investigations (e.g., Pigment Yellow 97)
X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of various this compound pigments. sdc.org.ukresearchgate.net For example, studies on Pigment Yellow 97, a high-performance monoazo pigment, have revealed detailed information about its molecular conformation. researchgate.netwikipedia.org
Crystallographic data for several Pigment Yellow variants are available:
Pigment Yellow 1: Crystallizes in the monoclinic system. researchgate.net
Pigment Yellow 3: Crystallizes in the orthorhombic system. researchgate.net
Pigment Yellow 97: Crystallizes in the triclinic system. researchgate.net
Pigment Yellow 98: Crystallizes in the triclinic system. researchgate.net
These studies confirm that the molecules adopt the keto-hydrazone form in the crystal lattice. researchgate.netwikipedia.org Furthermore, they show that the molecules are not perfectly planar. In Pigment Yellow 97, for instance, the phenylsulfonamide group is significantly twisted out of the plane of the arylhydrazone ring. researchgate.net
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
A key feature revealed by crystal structure analysis is the extensive network of hydrogen bonds. These can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules). libretexts.org
Intramolecular Hydrogen Bonding: Strong intramolecular hydrogen bonds are a defining characteristic of this compound pigments. researchgate.net These bonds typically form between the hydrazone N-H group and the keto C=O group, creating a stable six-membered ring. researchgate.net This internal hydrogen bonding contributes significantly to the molecule's rigidity and lightfastness.
Assessment of Molecular Planarity and Conformational Deviations
The molecular conformation of this compound pigments, specifically their degree of planarity, is a critical factor influencing their physical and chemical properties. In their solid crystalline state, these pigments predominantly adopt the more stable ketohydrazone tautomeric form rather than the azo form. researchgate.net This structure is stabilized by strong intramolecular hydrogen bonding, which plays a crucial role in maintaining a generally planar molecular arrangement. researchgate.netsdc.org.uk The extended π-conjugation resulting from this planarity is fundamental to the pigment's chromophoric properties.
However, detailed crystallographic studies reveal that significant deviations from perfect planarity can and do occur. The principal question in the structural analysis of these pigments often revolves around the degree to which the molecule is planar. sdc.org.uk For instance, in some diarylide yellow pigments, the terminal phenyl rings have been observed to be twisted by 4–10 degrees relative to the central acetoacetyl fragment. sdc.org.uk
In more complex this compound derivatives, these deviations can be even more pronounced. A notable example is C.I. Pigment Yellow 97, a high-performance variant. In its crystal structure, the molecule deviates significantly from planarity. researchgate.net The phenyl ring of its phenylsulfonamide group is positioned like an open lid, forming a substantial angle of 52.21(11)° with the arylhydrazone ring. researchgate.net This twisting of specific molecular fragments highlights that while the core structure is held approximately planar by hydrogen bonds, bulky substituents can introduce considerable conformational distortions. researchgate.netsdc.org.uk
| Pigment Type | Observed Deviation | Reference Source |
|---|---|---|
| Diarylide Yellow (e.g., C.I. Pigment Yellow 14) | Terminal phenyl rings twisted 4–10° from the acetoacetyl fragment. | sdc.org.uk |
| This compound (C.I. Pigment Yellow 97) | Phenylsulfonamide group's phenyl ring twisted 52.21(11)° from the arylhydrazone ring. | researchgate.net |
Substituent Effects on this compound Molecular Architecture and Performance
The molecular architecture and resulting performance characteristics of this compound pigments are profoundly influenced by the nature and position of various substituents on their aromatic rings. These chemical modifications are used to fine-tune properties such as color, lightfastness, and solubility. The general structure allows for a variety of substituents (R), including groups like –H, –Cl, –OCH₃, and –CH₃. researchgate.net
Substituents impact performance by altering the electronic and steric characteristics of the molecule. For example, the introduction of specific groups can change the planarity, which in turn affects the π-electron system and, consequently, the pigment's color and stability. sdc.org.uk The presence of a phenylaminosulfonyl substituent in C.I. Pigment Yellow 97 is known to confer particularly high fastness. wikipedia.org Similarly, nitro (–NO₂) and methyl (–CH₃) groups are known to influence color tone and stability, while acetoacetanilide-derived side chains affect solubility.
The specific combination of substituents dictates the final color. C.I. Pigment Yellow 3, for instance, derives its distinct greenish-yellow hue from a specific pattern of chlorine and nitro groups, which differentiates it from other monoazo yellows. wikipedia.org In contrast, C.I. Pigment Yellow 74 achieves its greenish-yellow tone through the use of methoxy (B1213986) (–OCH₃) and nitro (–NO₂) groups. wikipedia.orgsypigment.com The relationship between substituents and performance is a key aspect of the design and synthesis of these pigments for various industrial and artistic applications. cuvillier.de
| Pigment Name (C.I.) | Key Substituent(s) | Effect on Performance | Reference Source |
|---|---|---|---|
| Pigment Yellow 1 | Nitro (–NO₂), Methyl (–CH₃) | Produces a greenish-yellow color. Often designated as this compound G. | mfa.org |
| Pigment Yellow 3 | Chlorine (–Cl), Nitro (–NO₂) | Creates a distinct greenish-yellow hue, often called Lemon Yellow. | wikipedia.orgchsopensource.org |
| Pigment Yellow 74 | Methoxy (–OCH₃), Nitro (–NO₂) | Yields a mid-range, bright greenish-yellow with high color strength. | wikipedia.orgsypigment.com |
| Pigment Yellow 97 | Phenylaminosulfonyl (–SO₂NHC₆H₅) | Confers particularly high fastness properties; produces a warmer, reddish-yellow. | researchgate.netwikipedia.orgmfa.org |
Advanced Synthesis Methodologies and Derivatization of Hansa Yellow
Mechanism and Optimization of Azo Coupling Reactions for Hansa Yellow Productionwikipedia.orgmdpi.comdaryatamin.com
Influence of Reaction Conditions (pH, Temperature, Solvent Systems)daryatamin.com
The efficiency and outcome of the azo coupling reaction are highly sensitive to several parameters, including pH, temperature, and the solvent system used.
pH: The pH of the reaction medium is a critical factor. organic-chemistry.org A mildly acidic to neutral pH, typically around 4-5, is optimal for the coupling process. organic-chemistry.org If the pH is too low (highly acidic), the reaction rate decreases significantly. organic-chemistry.org Conversely, a high pH can lead to side reactions and affect the stability of the diazonium salt. wikipedia.org
Temperature: Temperature control is crucial for a successful synthesis. The diazotization step is typically carried out at low temperatures, around 0-5 °C, to ensure the stability of the diazonium salt. The subsequent coupling reaction is also temperature-controlled, often between 15-40 °C, to manage the reaction rate and prevent the decomposition of reactants.
Solvent Systems: The reaction is typically conducted in an aqueous medium. The choice of solvent and the presence of additives can influence the solubility of the reactants and the physical properties of the final pigment particles. For instance, the use of certain solvents can affect the crystal form and particle size of the pigment, which in turn impacts its coloristic properties and performance. colourlex.com
Role of Diazotization in Arylide Yellow Synthesiswikipedia.orgmdpi.comdaryatamin.com
Diazotization is the initial and essential step in the synthesis of all arylide yellows. wikipedia.org This reaction involves treating a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. numberanalytics.com The resulting diazonium ion is a potent electrophile that readily reacts with the electron-rich coupling component in the subsequent azo coupling step. numberanalytics.com The stability of the diazonium salt is critical and is maintained by keeping the reaction temperature low. Any excess nitrous acid is typically removed to prevent unwanted side reactions.
Strategies for Purity Enhancement and By-product Control in this compound Synthesisdaryatamin.com
Ensuring the purity of this compound pigments is vital for achieving the desired color properties and performance characteristics. The presence of impurities, which can arise from unreacted starting materials, by-products from side reactions, or degradation products, can negatively affect the pigment's brightness, tinctorial strength, and lightfastness. walshmedicalmedia.comiajps.com
Control over reaction conditions, such as stoichiometry of reactants, temperature, and pH, is the primary strategy to minimize the formation of by-products. Post-synthesis purification steps, including thorough washing of the pigment cake to remove soluble impurities and unreacted precursors, are also critical.
Chromatographic Techniques for Organic Impurity Profilingdaryatamin.com
To ensure the quality and consistency of this compound pigments, it is essential to identify and quantify any organic impurities. iajps.com High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose. iajps.comchemass.si
Reversed-Phase HPLC (RP-HPLC): This is the most common chromatographic mode used for the analysis of organic pigments and their impurities. chromatographyonline.com It allows for the separation of a wide range of non-polar and moderately polar compounds.
Hyphenated Techniques: For the definitive identification of unknown impurities, HPLC is often coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance spectroscopy (LC-NMR). iajps.comijrps.com These hyphenated techniques provide detailed structural information, enabling the precise characterization of by-products and degradation products. ijrps.com
The development of a robust impurity profiling method involves a systematic approach, including the selection of appropriate columns, mobile phases, and detection methods to ensure the separation and detection of all potential impurities. chromatographyonline.com
Development of Novel this compound Analogues and Derivativesijrps.com
Research in the field of arylide yellow pigments continues to focus on the development of new analogues and derivatives with enhanced properties, such as improved lightfastness, thermal stability, and solvent resistance. dss.go.thresearchgate.net
Synthesis of Heterocyclic Arylide Yellow Compoundsijrps.com
A significant area of development involves the incorporation of heterocyclic moieties into the arylide yellow structure. researchgate.net By replacing the traditional acetoacetanilide (B1666496) coupling component with a heterocyclic equivalent, such as one containing a pyrazole (B372694) ring, novel pigments with different shades and improved performance characteristics can be synthesized. researchgate.net These heterocyclic arylide yellow analogues have shown promise as disperse dyes for synthetic fibers like polyester. researchgate.net The synthesis of these compounds follows the same fundamental principles of diazotization and azo coupling, but with modified starting materials to introduce the desired heterocyclic system. researchgate.net
Exploration of Structure-Property Relationships in Novel this compound Derivatives
The performance characteristics of this compound pigments are intrinsically linked to their molecular and crystal structures. researchgate.netsdc.org.uk Research into novel derivatives focuses on establishing clear relationships between specific structural modifications and the resulting changes in physical and chemical properties. All pigments in this class exist in the more stable ketohydrazone tautomeric form in the solid state, rather than the azo form, a feature stabilized by strong intramolecular hydrogen bonding. researchgate.netsdc.org.uk
The substitution pattern on the phenyl rings of the diazo and coupling components is a primary determinant of the pigment's properties. The introduction of different functional groups can significantly alter the electronic and steric nature of the molecule, which in turn influences color, fastness, and crystal packing. For example, the presence of methoxy (B1213986) groups has been shown to improve resistance to crystal growth and enhance light stability. Similarly, incorporating a sulfonamide group, as seen in the high-performance C.I. Pigment Yellow 97, creates intermolecular hydrogen bonding that contributes to superior solvent resistance. researchgate.net Fluorination of the pigment molecule can also improve solvent resistance by promoting stronger intermolecular interactions and more efficient π-packing in the crystal lattice. researchgate.net
| Structural Modification/Feature | Effect on Pigment Properties | Example Pigment/Derivative Class | Reference |
|---|---|---|---|
| Introduction of Sulfonamide Group (-SO₂NH-) | Creates intermolecular hydrogen bonding, significantly improving solvent and migration resistance. | C.I. Pigment Yellow 97 | researchgate.net |
| Presence of Methoxy Groups (-OCH₃) | Improves resistance to crystal growth and enhances light stability. | This compound variant from aceto-aceto-ortho-anisidide | |
| Fluorination (Introduction of -F) | Enhances intermolecular interactions and π-packing, leading to improved solvent resistance. | Fluorinated azo pigments | researchgate.net |
| Incorporation of Long-Chain Aliphatic Amines | Improves flow properties and dispersibility in ink media by acting as a deflocculating agent. | Derivatives of Monolite Yellow GT (C.I. Pigment Yellow 12) | emerald.com |
| Ketohydrazone Tautomerism & Intramolecular H-Bonding | Provides high stability to the molecule; fundamental to the color and properties of all arylide yellows. | General Monoazo Arylide (Hansa) Yellows | researchgate.netsdc.org.uk |
Investigation of Alternative Synthesis Routes for this compound
While the traditional diazotization-coupling reaction is well-established, research has explored alternative synthetic routes to address various objectives, including the use of safer starting materials and the development of pigments with novel structures. doi.orgresearchgate.net One significant area of investigation is the development of heterocyclic alternatives to pigments based on potentially hazardous intermediates like benzidine. doi.org For example, novel mono- and disarylazo pigments have been synthesized based on a pyrazolo(1,5-a)pyrimidine core structure as potential replacements for traditional diarylide pigments. doi.org
Another focus is the development of more environmentally friendly or "green" synthesis processes. This can involve using less hazardous solvents, employing catalysts to improve reaction efficiency, or developing entirely new pigment chemistries that are inherently safer. researchgate.netgoogle.com For instance, new inorganic yellow pigments based on amorphous cerium tungstate (B81510) have been prepared via a simple co-precipitation method, offering a non-toxic alternative. researchgate.net Similarly, sol-gel methods have been used to create core-shell pigments like BiVO₄@SiO₂, which encapsulates a brilliant yellow bismuth vanadate (B1173111) core in a protective silica (B1680970) shell, enhancing its thermal and chemical stability. mdpi.com While not direct syntheses of the this compound chemical structure, these routes represent the broader search for high-performance, safer yellow pigments.
Investigations into modifying the reaction conditions of the traditional synthesis are also ongoing. This includes the use of novel catalysts, such as niobium pentachloride (NbCl₅), which has been shown to be an effective Lewis acid catalyst in various multicomponent reactions for synthesizing heterocyclic dyes. scielo.br Such catalytic approaches can lead to higher yields and shorter reaction times. scielo.br
| Synthesis Route | Description | Key Features/Objectives | Reference |
|---|---|---|---|
| Traditional Azo Coupling | Diazotization of a primary aromatic amine followed by coupling with an acetoacetanilide component. | Well-established, versatile for creating a range of arylide yellow pigments. | colourlex.com |
| Heterocyclic Core Synthesis | Building pigments around a different core structure, such as pyrazolo(1,5-a)pyrimidine. | Aims to replace potentially hazardous intermediates (e.g., benzidine) used in some disazo pigments. | doi.org |
| Sol-Gel Encapsulation | Coating a core pigment particle (e.g., BiVO₄) with a protective shell (e.g., SiO₂). | Improves thermal and chemical stability of the core pigment. Not a synthesis of the chromophore itself. | mdpi.com |
| Co-precipitation Method | Synthesis of inorganic pigments like cerium tungstate from aqueous solution. | Produces environmentally friendly inorganic pigments composed of non-toxic elements. | researchgate.net |
| Catalytic Synthesis | Use of catalysts like Lewis acids (e.g., NbCl₅) to improve reaction efficiency. | Can increase yields and reduce reaction times in the synthesis of dye molecules. | scielo.br |
Spectroscopic and Advanced Analytical Characterization of Hansa Yellow Pigments
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy is a key technique for studying the electronic structure of molecules, particularly the conjugated systems that act as chromophores and are responsible for the pigment's color. dumdummotijheelcollege.ac.in
Hansa yellow pigments exhibit characteristic absorption maxima (λmax) in the visible region of the electromagnetic spectrum. The absorption of light in the 420-430 nm range results in the perception of a yellow color. msu.edu The specific λmax is influenced by the extent of conjugation within the molecule; greater conjugation generally leads to a shift in the absorption maximum to longer wavelengths. msu.edupearson.com For instance, the absorption of light between 200 nm and 400 nm is typical for the ultraviolet region, while the visible region spans from 400 nm to 800 nm. libretexts.org The chromophoric group in azo dyes, like Hansa yellows, is the double-bonded azo linkage (-N=N-), which is central to its color. scienceworldjournal.org
The position of the absorption maximum can be affected by the chemical environment, including the presence of different functional groups (auxochromes) and the solvent used. scienceworldjournal.org These factors can cause shifts in the λmax to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. For example, reflectance spectroscopy of this compound pigments like PY3 shows a reflectance maximum around 480 nm and a minimum at 510 nm.
The intensity of light absorption by this compound pigments is directly proportional to their concentration, a relationship described by the Beer-Lambert law. msu.edu As the concentration of the pigment in a solution or medium increases, the absorbance at λmax also increases. This concentration-dependent spectral behavior is not only crucial for quantitative analysis but can also reveal interactions between pigment molecules at higher concentrations. msu.edu Studies have shown that spectral shifts can be dependent on the concentration of the pigment.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. nih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrational modes of different chemical bonds can be determined. nih.gov
The FTIR spectra of this compound pigments display a series of absorption bands that correspond to their key functional groups. The azo group (-N=N-), fundamental to this class of pigments, shows a characteristic stretching vibration in the region of 1458-1411 cm⁻¹. scienceworldjournal.org Other important functional groups that can be identified include:
Amide groups: Amide I bands are typically observed around 1675-1650 cm⁻¹. researchgate.netresearchgate.net
Nitro groups (-NO2): Asymmetric stretching vibrations of the nitro group appear near 1630 cm⁻¹. researchgate.net
C-H bonds: Stretching and bending vibrations of C-H bonds in aromatic and aliphatic parts of the molecule are also present. mdpi.com
Carbonyl groups (C=O): Stretching vibrations for carbonyl groups are found in the range of 1680 to 1750 cm⁻¹. libretexts.org
The presence and position of these bands provide a molecular fingerprint for the pigment. nih.govlibretexts.org
FTIR spectroscopy is instrumental in distinguishing between different this compound isomers and related compounds. scribd.com For example, Pigment Yellow 1 (PY1) can be differentiated from Pigment Yellow 3 (PY3) and Pigment Yellow 83 by a characteristic peak at 845 cm⁻¹ in the spectrum of PY1. Similarly, the presence of specific bands can help in identifying different arylide yellow pigments. mfa.org The region below 1500 cm⁻¹, known as the fingerprint region, is particularly useful for this differentiation as it contains a complex pattern of absorptions unique to each molecule. libretexts.org Comparing the FTIR spectra of different isomers allows for the identification of subtle structural differences, such as the position of substituents on the aromatic rings. nih.gov
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Azo (-N=N-) | 1458-1411 | Stretching |
| Amide I | 1675-1650 | Stretching |
| Nitro (-NO₂) | ~1630 | Asymmetric Stretching |
| Carbonyl (C=O) | 1750-1680 | Stretching |
| C-H (Aromatic/Aliphatic) | Various | Stretching and Bending |
Raman Spectroscopy for Pigment Identification and Structural Elucidation
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides valuable information for pigment identification and structural analysis. morana-rtd.combfh.ch It is particularly effective for analyzing organic pigments in various matrices, including artworks. morana-rtd.commdpi.com
Raman spectra of this compound pigments exhibit a series of characteristic bands that allow for their unambiguous identification. For example, this compound pigments like PY1, PY3, and PY74 show a distinct set of Raman bands. morana-rtd.com PY74 is noted to be quite distinguishable from PY1 and PY3. morana-rtd.com The differentiation between isomers is also possible; for instance, PY3 can be distinguished from PY1 by a band at 746 cm⁻¹ (C-H bending) and a band at 650 cm⁻¹ (C-Cl stretching). researchgate.netmdpi.com
Key Raman bands for this compound pigments include: researchgate.netmorana-rtd.com
Amide I: ~1650 cm⁻¹
Nitro asymmetric stretch: ~1630 cm⁻¹
Aromatic ring vibration: ~1600 cm⁻¹
Azobenzene ring: ~1485 cm⁻¹
N=N stretch: ~1380 cm⁻¹
Amide III: ~1255 cm⁻¹
The high reproducibility of Raman spectra, with peak precision often within one wavenumber, allows for reliable identification by comparison with reference spectral libraries. bfh.ch
| Pigment | Characteristic Raman Bands (cm⁻¹) |
|---|---|
| This compound (general) | ~1650 (Amide I), ~1630 (Nitro stretch), ~1600 (Aromatic ring), ~1485 (Azobenzene ring), ~1380 (N=N stretch), ~1255 (Amide III) |
| PY3 | 1495, 1387, 1170, 1159, 746 (C-H bend), 650 (C-Cl stretch) |
| PY74 | 1670 (Amide I), 1596 (Nitro stretch), 1331 (Nitro stretch), 1265 (Amide III), 828 (Nitro stretch) |
Application of Handheld Raman Devices for In-situ Analysis
Handheld Raman spectrometers have emerged as powerful tools for the non-invasive, in-situ identification of pigments, including Hansa yellows. mdpi.comresearchgate.net These portable devices offer significant advantages in fields like art conservation, where removing samples from an artifact is undesirable. metrohm.com By allowing direct analysis on the surface of a painting or object, conservators and scientists can identify the specific pigments used by an artist without causing damage. mdpi.commetrohm.com
Modern handheld Raman instruments are designed to be lightweight and often feature fiber optic probes, which provide the flexibility needed to analyze large or awkwardly shaped objects. metrohm.com The ability to adjust laser power to low levels is particularly beneficial when analyzing sensitive materials like dark pigments that can be susceptible to thermal damage. metrohm.com Despite their advantages, handheld devices may have limitations, such as lower spectral resolution compared to benchtop instruments and less control over measurement settings like laser energy. mdpi.com However, for many applications, the convenience and non-destructive nature of in-situ analysis outweigh these drawbacks, making handheld Raman a valuable first-line analytical technique. mdpi.comresearchgate.net
Fluorescence Minimization Techniques in Raman Spectroscopy of this compound
A significant challenge in the Raman analysis of organic pigments like this compound is the phenomenon of fluorescence. mdpi.comspectroscopyonline.com The pigment itself, or accompanying materials like binders and varnishes, can emit a strong fluorescence signal that overwhelms the much weaker Raman scattering signal, making the resulting spectrum difficult or impossible to interpret. mdpi.comedinst.com
Several strategies have been developed to mitigate this issue:
Choice of Excitation Wavelength: One of the most effective methods is to use a laser with a longer excitation wavelength, typically in the near-infrared (NIR) range (e.g., 785 nm or 853 nm). mdpi.commorana-rtd.com These lower-energy lasers are less likely to induce fluorescence in the sample. mdpi.com
Sequentially Shifted Excitation (SSE): Some modern Raman spectrometers employ patented techniques like SSE. This method involves acquiring spectra with two slightly different excitation wavelengths and then using a computational algorithm to separate the Raman signals from the broad fluorescence background. mdpi.com This has proven effective for analyzing highly fluorescent pigments like this compound. mdpi.com
Instrumental and Software Corrections: Other approaches include optimizing the confocal pinhole diameter to spatially filter out-of-focus fluorescence, selecting appropriate diffraction gratings, and utilizing software-based baseline correction algorithms to mathematically remove the fluorescence background from the collected spectrum. spectroscopyonline.comedinst.com
Complementary Nature of Raman and FTIR for Pigment Characterization
Both Raman and Fourier-Transform Infrared (FTIR) spectroscopy are forms of vibrational spectroscopy that provide information about the molecular structure of a material. However, they are based on different physical principles and are sensitive to different types of molecular vibrations, making them highly complementary techniques for pigment analysis. researchgate.netmorana-rtd.com
FTIR spectroscopy is particularly adept at identifying functional groups within a molecule and is often used to characterize the organic binders mixed with pigments. researchgate.net However, the strong, broad absorption bands from binders and inorganic fillers can sometimes obscure the characteristic peaks of the organic pigment. mdpi.com
Raman spectroscopy, on the other hand, excels at identifying specific pigment molecules, including distinguishing between different crystalline forms (polymorphs). metrohm.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For instance, Raman is well-suited for detecting the nitro group (NO₂) stretching vibrations common in azo pigments like this compound. morana-rtd.comresearchgate.net While Raman can be hindered by fluorescence, FTIR is not affected by this phenomenon.
By combining the data from both techniques, a more complete and unambiguous characterization of a paint sample can be achieved. FTIR can identify the binder and major classes of compounds, while Raman can provide a specific fingerprint of the pigment molecule itself. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical method for elucidating the precise molecular structure of organic compounds like this compound pigments. sigmaaldrich.commeasurlabs.com This non-destructive technique analyzes the magnetic properties of atomic nuclei within a molecule when placed in a strong magnetic field. sigmaaldrich.comlibretexts.org
Different NMR techniques can be employed:
¹H NMR: Identifies the types and locations of hydrogen atoms (protons) in the molecule. mdpi.com
¹³C NMR: Provides information about the carbon skeleton of the molecule. mdpi.com
2D NMR techniques: More advanced experiments that reveal correlations between different nuclei, helping to piece together complex molecular structures. mdpi.com
In the context of this compound pigments, NMR is invaluable for confirming the identity of a synthesized pigment, distinguishing between closely related isomers, and identifying impurities or degradation products. measurlabs.commdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns. researchgate.netuva.nl In MS, a sample is first ionized, and the resulting charged molecules and their fragments are separated based on their mass-to-charge ratio (m/z). researchgate.net
This technique is crucial for the analysis of this compound pigments as it provides a direct measurement of the molecular weight, which can confirm the pigment's identity. For example, the molecular weight of Pigment Yellow 1 is 340.33 g/mol . nih.gov The fragmentation pattern, which shows how the molecule breaks apart in the mass spectrometer, can serve as a molecular fingerprint to help elucidate the structure. researchgate.net
Various ionization methods can be used in conjunction with MS for pigment analysis, including Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), where the sample is heated to decomposition before analysis. researchgate.net
Laser Desorption Ionization Mass Spectrometry (LDI-MS)
Laser Desorption Ionization Mass Spectrometry (LDI-MS) is a specific type of mass spectrometry where a pulsed laser is used to desorb and ionize the analyte directly from a surface without the need for a matrix, which is required in the related technique, MALDI (Matrix-Assisted Laser Desorption/Ionization). uva.nlulisboa.pt
LDI-MS has proven to be a successful technique for the analysis of synthetic organic pigments, including Hansa yellows. uva.nldntb.gov.ua A key advantage is its ability to selectively desorb and ionize the pigment molecules even when they are mixed within a complex binding medium, such as in a paint formulation. uva.nl This selectivity makes LDI-MS particularly useful for analyzing real-world samples where binders and fillers could interfere with other analytical methods. uva.nl The technique is capable of providing clear mass spectra that allow for the identification of the pigment based on its molecular weight and the pattern of its fragment ions. uva.nlresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify the individual components within a mixture. wikipedia.org It is an essential tool for assessing the purity of this compound pigments and for performing accurate quantitative analysis. belspo.be
In HPLC, the sample is dissolved in a solvent and then forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The different components of the sample travel through the column at different rates depending on their chemical interactions with the stationary phase, thus achieving separation. wikipedia.org
For pigment analysis, HPLC is often coupled with a diode-array detector (DAD) or a mass spectrometer (MS). csic.esresearchgate.net
HPLC-DAD: Allows for the identification of pigments based on their retention time (how long they take to pass through the column) and their characteristic UV-Visible absorption spectrum. csic.esresearchgate.net
HPLC-MS: Provides the highest level of accuracy for identification by combining the separation power of HPLC with the definitive molecular weight and structural information from mass spectrometry. mdpi.comd-nb.info
This makes HPLC invaluable for quality control in pigment manufacturing, for identifying the specific pigments in a complex mixture, and for detecting any impurities or degradation products. belspo.beresearchgate.net
Interactive Data Table: Analytical Techniques for this compound
| Analytical Technique | Primary Information Obtained | Key Application for this compound | Common Variants/Couplings |
| Raman Spectroscopy | Molecular vibrational fingerprint | In-situ, non-destructive pigment identification | Handheld Raman, Micro-Raman |
| FTIR Spectroscopy | Molecular functional groups | Characterization of binders and complementary pigment data | ATR-FTIR |
| NMR Spectroscopy | Precise molecular structure and connectivity | Definitive structural confirmation and isomer differentiation | ¹H NMR, ¹³C NMR, 2D NMR |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Molecular weight determination and structural elucidation | Py-GC-MS, LDI-MS |
| HPLC | Separation, quantification, and purity | Purity assessment and quantitative analysis of pigment mixtures | HPLC-DAD, HPLC-MS |
Microscopy Techniques for Morphological and Composite Particle Characterization (e.g., TEM)
Transmission Electron Microscopy (TEM) is an indispensable high-resolution imaging technique for the characterization of this compound pigments at the nanoscale. Unlike light microscopy, TEM utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image, enabling the detailed investigation of primary particle morphology, size distribution, and the nature of aggregates and agglomerates. This level of analysis is critical as these physical characteristics fundamentally influence the pigment's optical properties, dispersibility, and performance in final applications.
Detailed Research Findings
Research employing TEM has revealed significant details about the morphology of various this compound pigments. Studies on Pigment Yellow 83, for instance, have used TEM to analyze both "transparent" and "opaque" grades. The analysis confirmed that the primary particles are typically rod-shaped. uzh.ch A key finding from TEM evaluations is that a very high percentage of these primary particles, over 99% by number for some transparent grades like Pigment Yellow 83, have a size below 100 nm. europa.eu These nanoscale primary particles exhibit a strong tendency to form larger clusters, and TEM analysis is crucial for distinguishing the constituent particles within these agglomerates and aggregates. uzh.cheuropa.eu
The particle size distribution for several diarylide yellow pigments, which includes some Hansa types, has been determined to extend into the ultrafine range (below 100 nm). uzh.ch TEM analysis has also been instrumental in assessing the stability of these pigments; the smooth surface morphology of Pigment Yellow 83 particles was observed to be unchanged even after solubility tests, demonstrating the stability of the particle surface. uzh.ch
The table below summarizes the morphological characteristics of select arylide yellow pigments as determined by or consistent with TEM studies.
| Pigment | Morphology | Primary Particle Size / Distribution (d50) | Key Observations (TEM) |
| Pigment Yellow 12 | Rod-shaped | 15 - 100 nm | Occurs in agglomerates; particle size distribution extends into the ultrafine range. uzh.chgrafiati.com |
| Pigment Yellow 13 | Rod-shaped | 15 - 100 nm | Occurs in agglomerates; particle size distribution extends into the ultrafine range. uzh.ch |
| Pigment Yellow 83 | Rod-shaped | 15 - 250 nm | >99% of primary particles <100 nm (transparent grade); forms strong agglomerates/aggregates. uzh.cheuropa.eu |
Composite Particle Characterization
TEM is also a vital tool for characterizing composite particles, where this compound pigments are modified or encapsulated to enhance their properties. One area of research involves coating this compound particles with an inorganic shell, such as silica (B1680970) (SiO₂), to improve optical and mechanical properties. tandfonline.comtandfonline.com
In these studies, TEM provides direct visual evidence of the composite structure. Researchers have successfully fabricated yellow SiO₂/Hansa pigment core-shell particles using an electrostatic self-assembly method. tandfonline.comtandfonline.com TEM imaging confirmed that a thin shell of SiO₂ was coated onto the surface of the pigment particles. The quality of this shell was found to be dependent on the synthesis conditions; at higher ratios of the silica precursor to the pigment, TEM images revealed that the resulting composite particles were robust with compact walls. tandfonline.com Conversely, at lower ratios, the silica shell was observed to be thin and, in some cases, did not fully coat the pigment surface. tandfonline.com
Another modification approach involves the use of silica gel to alter the particle size distribution of Pigment Yellow 12. TEM characterization of these modified pigments showed that the interaction between the pigment and the silica gel prevented the self-aggregation of pigment particles, leading to a significant alteration in particle size distribution. grafiati.com
The following table details findings from the TEM characterization of this compound composite particles.
| Composite System | Core Material | Shell/Modifier | Key TEM Findings |
| SiO₂/Hansa Pigment | This compound | Silica (SiO₂) | Confirmed core-shell structure; shell wall is compact and robust at high SiO₂/pigment ratios. tandfonline.comtandfonline.com |
| Modified PY 12 | Pigment Yellow 12 | Silica Gel | Interaction with silica prevented self-aggregation, altering particle size distribution. grafiati.com |
Degradation Mechanisms and Stability Studies of Hansa Yellow Pigments
Photodegradation Mechanisms of Hansa Yellow
Photodegradation involves the chemical alteration of pigment molecules upon exposure to light, particularly ultraviolet (UV) radiation. ekb.eg This process can trigger the formation of free radicals, which then proceed in chain reactions, leading to changes in the appearance and integrity of the paint. ekb.eg For many pigments, prolonged light exposure is a primary driver of damage. ekb.eg
Exposure to UV radiation is a significant factor in the degradation of organic pigments. ekb.eg While Hansa Yellows are generally considered to have good lightfastness, their stability can vary. mfa.orgjacksonsart.com The American Society for Testing and Materials (ASTM) has rated some Hansa Yellows, such as PY3, as having "very good" lightfastness (Category II). handprint.comdanielsmith.com However, independent tests have shown that this is not always consistent across different paint formulations. handprint.com
Prolonged exposure to sunlight can lead to noticeable changes; for instance, some formulations of this compound Light (PY3) have been observed to darken and turn slightly brown after several weeks of sunlight exposure. handprint.com Bright yellow organic pigments are often more susceptible to fading than darker shades. shermangallery.com The degradation process is primarily due to photochemical reactions in the pigment molecules that cause them to lose their color intensity or change their chemical structure. mdpi.com The addition of UV stabilizers, which absorb UV rays and dissipate the energy, has been shown to reduce color change in pigmented elastomers, indicating their potential to improve the stability of susceptible pigments. researchgate.netnih.gov
Kinetic studies, which measure the rate of change over time, are essential for quantifying the decline in lightfastness. Recent research involving accelerated aging with Xenon arc lamps has revealed unexpected performance in some this compound formulations. justpaint.org For example, historical batches of this compound Light (PY3) that previously met ASTM Lightfastness Category II standards began to show a decline in performance in samples produced after 2012. justpaint.org
These studies measure the color change (ΔE) over exposure time. A significant finding was that while the masstone (pure color) of this compound Light and Medium performed well, their performance declined sharply when tinted, a phenomenon explored further in subsequent sections. justpaint.org Some tests showed that full-strength this compound Light (PY3) began to darken after approximately six to eight weeks of exposure to sunlight. handprint.com The degradation of colorants can often be modeled by first-order reaction kinetics, where the rate of degradation is proportional to the concentration of the remaining colorant. nih.govresearchgate.net
The binding medium and the concentration of the pigment within it play a critical role in photochemical stability. A consistent finding is that the lightfastness of this compound pigments, particularly PY3, decreases significantly when used in thin glazes or light tints, as is common in watercolor applications. jacksonsart.comidyllsketching.com In these diluted applications, the pigment particles are more exposed and less protected by the surrounding binder. justpaint.org
Conversely, the medium can also have a protective effect. In studies where certain Hansa Yellows performed well in oil and watercolor formulations, it was suggested that the medium may act to "insulate" the pigment particles. justpaint.org This was supported by observations that a competitor's paint with weaker tinting strength, and therefore a higher ratio of medium to pigment, exhibited better lightfastness. justpaint.org The specific chemical composition of the binder (e.g., linseed oil, acrylic polymer) influences the degradation pathways, as it can affect the pigment's interaction with light and the surrounding environment. acs.org
The interaction between different pigments within a paint mixture can significantly alter lightfastness. A notable example is the negative synergy observed between Hansa Yellows and Titanium White (Titanium Dioxide, PW6). justpaint.org While the masstones of this compound Light (PY3) and this compound Medium (PY73) demonstrate good lightfastness, their stability diminishes when mixed with Titanium White. justpaint.org
Research has shown that tints containing 50% or more Titanium White perform only fairly for lightfastness, whereas mixtures with less white, or the pure pigment, are significantly more stable. justpaint.org This suggests that Titanium White, a known photocatalyst, may accelerate the degradation of the organic this compound pigments when in close proximity. justpaint.orgscispace.com
| Mixture Composition | Observed Lightfastness Performance | ASTM Lightfastness Rating (Approximate) |
|---|---|---|
| Masstone (Pure Pigment) | Good to Very Good | LF I / LF II |
| Tints with <50% Titanium White | Good | LF II |
| Tints with ≥50% Titanium White | Fair | LF III |
Thermal Degradation Pathways of this compound
Thermal degradation refers to the breakdown of a substance at elevated temperatures. Like many organic pigments, Hansa Yellows are susceptible to discoloration and decomposition when heated. mfa.orgcolourlex.com The study of thermal degradation pathways involves analyzing the chemical changes that occur as temperature increases and determining the temperature limits for the pigment's stability.
The thermal degradation of organic colorants often follows first-order reaction kinetics, and the temperature dependence of this degradation can be modeled using the Arrhenius equation. nih.gov Such studies determine key parameters like reaction rate constants, half-life periods, and activation energies to understand the kinetics of thermal decay. nih.govresearchgate.net
This compound pigments have defined heat resistance limitations. Research and material specifications indicate they are generally heat stable only up to 150°C (302°F). mfa.org Beyond this temperature, discoloration and degradation are likely to occur. This property limits their use in applications that require high-temperature processing, such as certain plastics or coatings that are cured at high heat. The relatively low heat resistance is a known characteristic of the arylide yellow class of pigments. mfa.orgcolourlex.com
Mentioned Compounds
| Compound Name | Synonym / Formula | Role/Context |
|---|---|---|
| This compound | Arylide Yellow, Monoazo Yellow | Main subject pigment class |
| Pigment Yellow 1 (PY1) | This compound G | A specific this compound pigment |
| Pigment Yellow 3 (PY3) | This compound Light | A specific this compound pigment, frequently studied |
| Pigment Yellow 73 (PY73) | This compound Medium | A specific this compound pigment |
| Pigment Yellow 74 (PY74) | This compound Medium | A specific this compound pigment |
| Pigment Yellow 97 (PY97) | This compound Deep | A specific this compound pigment |
| Titanium White | Titanium Dioxide, PW6, TiO₂ | White pigment interacting with this compound |
Evaluation of this compound Performance in High-Temperature Applications
This compound pigments, a class of monoazo colorants, are known for their bright, vibrant hues. mfa.org However, their performance in high-temperature applications is a critical factor that limits their use in certain industrial processes. Generally, Hansa Yellows exhibit limited heat stability. For instance, the general class of this compound pigments is reported to be heat stable only up to 150°C. mfa.org Beyond this temperature, discoloration and degradation can occur. mfa.org
Specific variants within the this compound family show slight differences in their thermal stability. Research and technical data sheets provide insight into the performance of individual pigments. For example, Pigment Yellow 65 is noted to have a heat stability of 138°C when used in paints. This particular pigment is not recommended for baking systems, where elevated temperatures are a standard part of the curing process, due to its tendency to exhibit blooming.
In contrast, diarylide yellow pigments, which are structurally related to Hansa Yellows, can exhibit considerable thermal stability. wikipedia.org Some diarylide yellows have been shown to be stable at temperatures above 200°C. wikipedia.org However, there is evidence that at these high temperatures, they can degrade to release 3,3'-dichlorobenzidine, a carcinogenic substance. wikipedia.org This highlights the importance of understanding the specific thermal degradation pathways of azo pigments.
The thermal degradation of yellow colorants, including those of natural origin, often follows first-order reaction kinetics, with the rate of degradation increasing as the temperature rises. nih.gov This principle is also applicable to synthetic organic pigments like Hansa Yellows, where elevated temperatures provide the activation energy for decomposition reactions.
| Pigment Class/Name | Heat Stability (°C) | Application Notes |
|---|---|---|
| This compound (General) | Up to 150 | Discoloration can occur above this temperature. mfa.org |
| Pigment Yellow 65 | 138 (in Paints) | Not recommended for baking systems due to blooming. pigments.com |
| Diarylide Yellows (General) | >200 | May release 3,3'-dichlorobenzidine upon degradation. wikipedia.org |
Chemical Degradation Processes of this compound
The chemical stability of this compound pigments is a key determinant of their durability and suitability for various applications. Degradation can be initiated by several chemical processes that affect the core structure of the pigment molecule.
Oxidation and Reduction Reactions Affecting Azo Linkages
The chromophore of this compound pigments is the azo group (–N=N–), which is susceptible to both oxidation and reduction reactions. These reactions can lead to a loss of color, as the azo linkage is cleaved. While azo dyes are generally designed for a high degree of chemical stability, certain conditions can promote their degradation. wikipedia.org
Under anaerobic conditions, biodegradation of azo dyes can occur, leading to discoloration. wikipedia.org This process often involves the reductive cleavage of the azo bond. In industrial applications, exposure to reducing agents can similarly break the azo linkage, resulting in the formation of aromatic amines. Conversely, strong oxidizing agents can also attack the azo group, leading to the breakdown of the pigment's conjugated system and a subsequent loss of color. The stability against microbial attack is a crucial factor for products containing these pigments. wikipedia.org
Substitution Reactions at Aromatic Rings and Derivative Formation
The synthesis of this compound pigments involves the azo coupling of a substituted aniline (B41778) with a derivative of acetoacetanilide (B1666496). researchgate.netwikipedia.org This process inherently involves substitution reactions on the aromatic rings to create the final pigment molecule. The nature and position of these substituents on the aromatic rings play a significant role in the pigment's properties, including its color, lightfastness, and chemical resistance.
While substitution reactions are key to the synthesis of Hansa Yellows, they can also be a pathway for degradation. For instance, impurities in the form of aromatic amines can arise from the decomposition of the coupling agents during synthesis, as seen in the production of some diarylide yellow pigments like C.I. Pigment Yellow 83. google.com These impurities can be a cause for concern in final products. The formation of different derivatives through substitution can lead to pigments with altered properties, such as a shift in shade.
Stability in Acidic and Basic Environments
This compound pigments are generally characterized by their resistance to acids and alkalis. mfa.orgkremer-pigmente.com This stability makes them suitable for use in a variety of media with different pH levels. However, the degree of resistance can vary among different types of Hansa Yellows. For example, while many are stable, pigments such as Permanent Yellow HKA (PY 6) and Permanent Yellow Light (PY 151) are noted to be less resistant to acids and alkalis. kremer-pigmente.com
The acid-base properties of azo dyes are well-documented, with many being used as pH indicators due to color changes in response to varying pH. wikipedia.orgquora.comresearchgate.net The presence of acidic or basic functional groups on the pigment molecule can influence its interaction with the surrounding medium. stackexchange.com For instance, the ionization of sulfonic acid groups at a given pH affects the charge of the dye molecule and its binding characteristics. wikipedia.org Insoluble pigments like Hansa Yellows are generally less affected by pH than soluble dyes, but extreme acidic or alkaline conditions can still lead to degradation over time.
| Property | Rating (1-5) | Legend |
|---|---|---|
| Acid Resistance | 5 | 1=Poor, 2=Fair, 3=Good, 4=Very Good, 5=Excellent |
| Alkali Resistance | 5 |
Data sourced from a technical datasheet for Pigment Yellow 65. pigments.com
Solvent-Induced Discoloration and Property Changes
A significant characteristic of this compound pigments is their susceptibility to bleeding and discoloration in certain organic solvents. mfa.orgcolourlex.com This is due to their partial solubility in these media. researchgate.netkremer-pigmente.com When the pigment dissolves, even to a small extent, it can lead to changes in its properties. Arylide pigments, including Hansa Yellows, tend to exhibit a discoloration towards the red end of the spectrum when they have been in contact with certain solvents. colourlex.com
Recrystallization Phenomena and Morphological Stability
Recrystallization is a critical phenomenon that affects the long-term stability and color properties of organic pigments like this compound. cambridge.org This process is particularly relevant in applications where the pigment is dispersed in a medium that can partially solubilize it, especially under conditions of elevated temperature. cambridge.org
The solubility of organic pigments in most organic solvents is typically very low. cambridge.org However, even slight solubility can lead to recrystallization, where smaller, less stable pigment particles dissolve and then precipitate onto larger, more stable crystals. kremer-pigmente.com This process, also known as Ostwald ripening, results in an increase in the average particle size of the pigment. A change in particle size and crystal morphology can, in turn, alter the pigment's coloristic properties, often causing a shift in hue and a decrease in tinctorial strength. kremer-pigmente.com
The stability against recrystallization is significantly dependent on the particle size of the pigment; smaller particles have a higher surface energy and are therefore more prone to dissolution and recrystallization. cambridge.org The choice of solvent is also crucial, as solvents with a closer solubility parameter to the pigment are more likely to induce these changes. mdpi.com
Undesired changes in pigment properties due to recrystallization are known to occur in paints that undergo heat treatment during their application. cambridge.org The increased solubility at higher temperatures allows the pigment to partially dissolve and then recrystallize upon cooling. cambridge.org If this crystallization occurs on the surface of a coating, it is known as "blooming." If it occurs in an adjacent layer, it is termed "bleeding." cambridge.org
The initial formation of azo pigments through precipitation during synthesis results in very small particles that often require thermal after-treatment to induce a controlled recrystallization, thereby achieving the desired stable crystal form and particle size distribution for optimal performance. cambridge.org
Interactions with Polymeric Binders and Substrate Materials
The stability and degradation of this compound pigments are intrinsically linked to their interactions with the surrounding polymeric binder and the underlying substrate. The binder, typically an acrylic or oil-based medium, is not an inert component; it actively participates in the chemical and physical processes that dictate the long-term durability of the paint film.
Effect on Mechanical Stability of Paint Films
The presence of this compound pigments can influence the mechanical properties of paint films as they age. Research indicates that some azo pigments can promote the degradation of the organic binder, which can compromise the film's structural integrity researchgate.net. The degradation of the binder, whether through photo-oxidation or other chemical processes, often leads to a loss of flexibility and an increase in brittleness si.eduresearchgate.net. This embrittlement can result in the formation of micro-cracks, which can grow and lead to flaking or delamination of the paint layer naturalpigments.eu.
The photo-oxidation of the binder is a primary degradation pathway, involving reactions like chain scission and cross-linking that are promoted by solar radiation in the presence of oxygen researchgate.net. As the binder decomposes, pigment particles can become more exposed on the surface, a phenomenon known as chalking frontiersin.org. This not only causes color fading but also signifies a weakening of the paint film's cohesion. The specific formulation, including the pigment-to-binder ratio, plays a crucial role; a higher concentration of certain pigments can either accelerate or inhibit the degradation of the binder, thereby affecting the mechanical stability of the paint over time frontiersin.org.
Role of Trapped Pollutants as Plasticizers in Acrylic Systems
Acrylic paint films, often used with this compound pigments, are susceptible to interactions with airborne pollutants, such as volatile organic compounds (VOCs) like formaldehyde and acetic acid nih.govacs.org. Acrylic polymers have a glass transition temperature that can be close to room temperature, and at higher temperatures, their surfaces can become tacky and more vulnerable to trapping pollutants nih.govresearchgate.net.
Once absorbed, these pollutants can act in a manner analogous to plasticizers. They interact with the polymer side chains, often forming hydrogen bonds, which can disrupt the polymer's morphology nih.govresearchgate.net. This interaction can lead to swelling and an increase in the polymer's ductility, a phenomenon that can also induce embrittlement researchgate.net. Pollutant gases, particularly nitrogen oxides (NOₓ) and ozone (O₃), are highly corrosive and can accelerate the degradation of the acrylic matrix through oxidation and hydrolysis nih.gov. This chemical breakdown can promote the migration of other components within the paint, such as surfactants, to the surface, further altering the film's physical and mechanical properties nih.gov. The accumulation of these trapped pollutants can thus lead to significant structural changes, compromising the long-term stability of the acrylic paint system.
Comparative Analysis of this compound Degradation with Other Organic Pigments
The degradation behavior of this compound (a monoazo pigment) shows distinct characteristics when compared to other classes of organic and inorganic pigments.
Studies involving accelerated aging have shown that in their pure powder form, monoazo yellow pigments can exhibit greater color change than isoindoline pigments imeko.org. However, this behavior changes significantly when the pigments are dispersed in an oil binder. In a paint film, the degradation of the binder itself, through processes like oxidative polymerization, often becomes the dominant factor in color variation. Consequently, the observable color changes in oil-based paints containing either monoazo yellow or isoindoline yellow can be very similar, as the binder's degradation masks the pigment-specific changes imeko.org.
In contrast, the degradation pathway of this compound is fundamentally different from that of inorganic pigments like Cadmium Yellow (Cadmium Sulfide, PY37). The degradation of Cadmium Yellow is primarily an oxidative process where the cadmium sulfide is converted into colorless compounds such as cadmium sulfate (B86663) (CdSO₄) nih.gov. This chemical transformation results in significant fading, chalking, and the formation of a white crust on the paint surface nih.govmdpi.com. This process is influenced by light, moisture, and atmospheric pollutants mdpi.com. This compound, as an organic pigment, degrades through the breaking of chemical bonds within its complex organic molecule, a process often initiated by UV radiation researchgate.net.
The following tables provide a comparative overview of different yellow pigments.
Table 1: Properties of Common this compound Pigments This table summarizes the general characteristics of frequently used this compound pigments.
| Pigment Index Name | Common Name | Chemical Class | Typical Hue | Lightfastness |
| PY3 | This compound Light | Monoazo Arylide | Greenish-Yellow | Varies; generally good but can fade in tints jacksonsart.com |
| PY74 | This compound Medium | Monoazo Arylide | Mid-range, bright yellow | Good mfa.org |
| PY97 | This compound Deep | Monoazo Arylide | Warmer, reddish-yellow | Very Good mfa.orgwikipedia.org |
Table 2: Comparative Degradation of Yellow Pigments This table compares the degradation mechanisms and outcomes for different classes of yellow pigments.
| Pigment Class | Example Pigment | Primary Degradation Mechanism | Visual Outcome of Degradation |
| Monoazo (Hansa) | This compound (PY74) | Photodegradation (breaking of azo bonds) | Fading, discoloration researchgate.netmfa.org |
| Isoindoline | Isoindoline Yellow | Photodegradation | Fading; similar to monoazo in oil binder imeko.org |
| Inorganic Sulfide | Cadmium Yellow (PY37) | Oxidation (CdS to CdSO₄) | Fading, chalking, formation of white crust nih.govmdpi.com |
Table of Chemical Compounds
| Compound Name | Chemical Formula / Type |
|---|---|
| Acetic Acid | CH₃COOH |
| Cadmium Sulfate | CdSO₄ |
| Cadmium Sulfide | CdS |
| Formaldehyde | CH₂O |
| This compound | Monoazo Arylide Pigment |
| Isoindoline | Organic Pigment |
| Nitrogen Oxides | NOₓ |
Toxicological and Ecotoxicological Investigations of Hansa Yellow
In Vitro Cytotoxicity Assessments of Hansa Yellow Compounds
In vitro cytotoxicity assays are fundamental in toxicology for evaluating the potential of a substance to cause harm to cells.
The principle of a dose-response relationship, which correlates the amount of a substance a cell is exposed to with the resulting biological effect, is a cornerstone of toxicology. numberanalytics.comnumberanalytics.com Understanding this relationship is vital for determining safe exposure levels. numberanalytics.com Toxic effects at the cellular level can manifest as disruptions to enzymatic systems, interference with protein synthesis, the generation of reactive oxygen species, and damage to DNA. nih.gov
In vitro studies on this compound have indicated that high concentrations of the compound can lead to cytotoxic effects in certain cell lines. For instance, one study noted significant cytotoxicity at concentrations exceeding 100 µg/mL in human keratinocyte cell lines, which was used to evaluate cell viability and the integrity of DNA following exposure. While lower concentrations were generally considered safe, elevated levels were associated with adverse effects. The mechanisms underlying toxicity can involve the binding of the substance to essential biomolecules like proteins and DNA, thereby disrupting their normal function. numberanalytics.com
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration | Observed Effect |
|---|
This table summarizes the cytotoxic effects of this compound at high concentrations in human keratinocyte cell lines.
Exposure to certain chemical agents can induce DNA damage, a critical event that can lead to mutations and cellular dysfunction. nih.gov The assessment of DNA damage markers in human cell cultures is a key method for evaluating the genotoxic potential of substances. nih.gov Markers such as γH2AX, p-ATM, and p-CHK2 are often used to identify and quantify DNA lesions. nih.gov
Studies have shown that high concentrations of this compound can result in an increase in DNA damage markers in human cell cultures. This suggests that at elevated exposure levels, this compound has the potential to interact with cellular DNA, leading to damage. The quantification of these markers provides a reflection of the level of DNA damage induced by the chemical toxicant. nih.gov
Genotoxicity and Mutagenicity Studies
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, while mutagenicity specifically refers to the induction of permanent changes in the genetic material. chemsafetypro.com All mutagens are genotoxic, but the reverse is not always true. chemsafetypro.com
For this compound G 02, a battery of in vitro genotoxicity tests has been conducted. An Ames test, which assesses gene mutations in bacteria, yielded a negative result. heubach.com Similarly, a Chromosome Aberration Test and an HGPRT assay, both conducted on V79 cells from Chinese hamsters, also produced negative results. heubach.com Based on these findings, it has been concluded that this compound G 02 is not mutagenic. heubach.com
Table 2: Genotoxicity and Mutagenicity Data for this compound G 02
| Test Type | Test System | Metabolic Activation | Concentration | Result |
|---|---|---|---|---|
| Ames test | Salmonella typhimurium | With and without | 4 - 5000 µ g/plate | Negative |
| Chromosome Aberration Test | V79 cells | With and without | 1.3 - 385 µg/ml | Negative |
This table presents the results of various in vitro genotoxicity and mutagenicity studies conducted on this compound G 02, all of which were negative. heubach.com
Aromatic amines are a class of chemicals that are sometimes present as impurities in pigments and have been a focus of mutagenicity studies. nih.govnih.gov The mutagenic potential of these amines can be influenced by their molecular structure. nih.gov For instance, features like nitrobenzene (B124822) moieties and conjugated π-systems can enhance mutagenicity. nih.gov
While there is no specific information available directly linking aromatic amine impurities in this compound to mutagenicity, it is a general concern for organic pigments. researchgate.net The presence of such impurities could potentially contribute to any observed mutagenic effects. researchgate.net
Environmental Fate and Transport of this compound
The environmental fate and transport of a chemical determine its distribution and persistence in various environmental compartments.
The behavior of pigments in aqueous environments is a key aspect of their ecotoxicological profile. This compound is noted for its stability, which is a desirable property for a pigment but can be a concern in terms of environmental persistence. epa.gov Azo dyes, a broad category that includes some yellow pigments, are known to be toxic, mutagenic, and carcinogenic, and their degradation products can pose environmental risks. uni.lu The textile industry is a major source of dye-containing wastewater. uni.lu
Information on the specific degradation pathways of this compound in aqueous environments and wastewater systems is limited. heubach.comheubach.com However, it is generally recommended that the product should not be allowed to enter drains, water courses, or the soil. heubach.comheubach.com The treatment of dye-containing wastewater is a significant challenge due to the recalcitrant nature of many synthetic dyes. uni.lu In wastewater treatment facilities, certain pigments can be affected by gases like hydrogen sulfide, leading to discoloration. epa.gov While this compound is considered stable, the presence of various chemical and biological agents in wastewater can influence its fate. epa.gov
Efficiency of Advanced Oxidation Processes (AOPs) for Decolorization and Detoxification
Advanced Oxidation Processes (AOPs) are recognized as promising methods for treating wastewater containing hazardous and recalcitrant organic pollutants like this compound. atlantis-press.com These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less toxic compounds, and ultimately, to carbon dioxide and water. atlantis-press.combwise.kr The effectiveness of AOPs in decolorizing and detoxifying dye-laden wastewater has been a subject of extensive research.
The primary mechanism of AOPs involves the destruction of the chromophoric groups in the dye molecules, leading to a loss of color. atlantis-press.com Ozonation is a widely used AOP where ozone (O₃) directly attacks unsaturated bonds in the dye structure. atlantis-press.com The efficiency of ozonation can be influenced by factors such as pH and initial dye concentration. For instance, in the decolorization of Acid Yellow 11, another azo dye, over 99% decolorization was achieved within 20 minutes at an initial dye concentration of 100 mg/L and a pH of 9. researchgate.net The process can proceed through direct oxidation by molecular ozone or indirect oxidation via hydroxyl radicals, with the latter being more dominant at higher pH levels. researchgate.net
The combination of ozone with ultraviolet (UV) radiation (O₃/UV) is another AOP that can enhance the degradation process. researchgate.net However, for some dyes like Acid Yellow 11, individual ozonation was found to be slightly more efficient in terms of chemical oxygen demand (COD) and color removal compared to the O₃/UV process. researchgate.net Toxicity tests on zooplankton have shown that both O₃ and O₃/UV treatments can significantly reduce the toxicity of the treated wastewater. researchgate.net
The Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (UV/Fe²⁺/H₂O₂) are other effective AOPs. researchgate.net The photo-Fenton process, in particular, has been found to be highly efficient for the removal of azo dyes like Acid Yellow 17 from water. researchgate.net The efficiency of these processes is dependent on parameters such as the initial concentrations of the oxidant (H₂O₂) and the catalyst (Fe²⁺), as well as the initial dye concentration, with efficiency generally decreasing as the initial dye concentration increases. researchgate.net
The following table summarizes the efficiency of different AOPs on various yellow azo dyes, providing an insight into the potential effectiveness of these methods for this compound.
Table 1: Efficiency of Advanced Oxidation Processes on Yellow Azo Dyes
| Dye | AOP System | Initial Concentration | pH | Decolorization Efficiency | Reference |
|---|---|---|---|---|---|
| Acid Yellow 11 | O₃ | 100 mg/L | 9 | >99% in 20 min | researchgate.net |
| Acid Yellow 11 | O₃/UV | 100 mg/L | 9 | Slightly less than O₃ | researchgate.net |
| Sunset Yellow FCF | Electro-Fenton | Not specified | Not specified | Complete decolorization, ~97% mineralization | atlantis-press.com |
| Acid Red 17 | O₃/UV | 100 ppm | 11 | 100% in 25 min | researchgate.net |
| Acid Yellow 17 | Photo-Fenton | Not specified | 3.0 | Highly efficient | researchgate.net |
Occupational Exposure Considerations and Safety Protocols
Occupational exposure to this compound pigments can occur during manufacturing, processing, and application. The primary routes of exposure are inhalation of dust and skin contact. goldenpaints.jpcncolorchem.com Therefore, appropriate safety protocols and personal protective equipment (PPE) are essential to minimize risks.
Workplace safety measures should include providing adequate ventilation, such as local exhaust ventilation, to control dust levels in the air. goldenpaints.jphansa-flex.de It is also important to take precautionary measures against static discharge and to use only non-sparking tools in areas where dust can accumulate, as dust can form an explosive mixture in air. heubach.compor15.com
Personal protective equipment is crucial for workers handling this compound pigments. This typically includes:
Respiratory protection: In situations where dust concentrations may exceed exposure limits or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn. hansa-flex.dedayglo.com
Eye protection: Safety glasses with side-shields are recommended to prevent eye contact with the pigment dust. dayglo.comkremer-pigmente.com
Skin protection: Protective gloves and clothing should be worn to prevent skin contact. heubach.comgoldenpaints.jp For prolonged or repeated exposure, gloves are recommended. goldenpaints.jp
General hygiene: Good personal hygiene practices, such as washing hands after handling the material and before eating or drinking, are important to prevent ingestion. goldenpaints.jp Work clothing should be kept separate from personal clothing and washed regularly to remove contaminants. goldenpaints.jp
In case of accidental exposure, first aid measures should be readily available. This includes access to an eyewash station and an emergency shower. goldenpaints.jp If the pigment comes into contact with the eyes, they should be rinsed cautiously with water for several minutes. heubach.com If inhaled, the person should be moved to fresh air. heubach.com
While specific occupational exposure limits (OELs) for all this compound pigments are not uniformly established, some safety data sheets may provide limits for components within a pigment formulation. For example, some formulations may contain crystalline silica (B1680970), which has established OELs. dayglo.com
Table 3: Recommended Safety Protocols for this compound Pigments
| Exposure Route | Recommended Protective Measures | Reference(s) |
|---|---|---|
| Inhalation | Use in well-ventilated areas, local exhaust ventilation, NIOSH/MSHA-approved respirator if needed. | goldenpaints.jphansa-flex.dedayglo.com |
| Skin Contact | Wear protective gloves and clothing. | heubach.comgoldenpaints.jp |
| Eye Contact | Wear safety glasses with side-shields. | dayglo.comkremer-pigmente.com |
| Ingestion | Practice good personal hygiene, do not eat or drink in work areas. | goldenpaints.jppor15.com |
Regulatory Frameworks and Environmental Standards for Azo Pigments
The use and management of azo pigments, including this compound, are subject to various regulatory frameworks and environmental standards globally. These regulations aim to protect human health and the environment from the potential risks associated with these substances. textilefocus.comsustainability-directory.com
A key piece of legislation in the European Union is the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. qima.com REACH requires manufacturers and importers to register chemical substances and provide data on their properties, uses, and potential hazards. qima.com Under REACH, certain azo dyes that can release specific carcinogenic aromatic amines are restricted in textile and leather articles that come into direct and prolonged contact with the skin. textilefocus.comqima.com The concentration of these restricted amines should not exceed 30 ppm. europa.eu While many this compound pigments are not directly restricted, they fall under the broad category of azo colorants and are subject to the provisions of REACH.
Substances of Very High Concern (SVHCs) are identified under REACH, and their use may be subject to authorization. europa.eu While most this compound pigments are not currently on the SVHC candidate list, the list is regularly updated. kremer-pigmente.com
In the United States, the Consumer Product Safety Improvement Act (CPSIA) sets limits on certain chemicals in children's products, which can include textiles colored with azo dyes. qima.com There is no specific federal law in the U.S. that restricts the use of all azo dyes, but there are restrictions on the aromatic amines that can be released from them. researchgate.net
Industry standards and eco-labeling schemes also play a significant role in regulating azo pigments. For example, the OEKO-TEX® Standard 100 is a globally recognized certification for textiles that have been tested for harmful substances, including certain azo dyes. sustainability-directory.com
The table below provides an overview of key regulations and standards applicable to azo pigments.
Table 4: Key Regulatory Frameworks and Standards for Azo Pigments
| Regulation/Standard | Jurisdiction/Scope | Key Provisions | Reference(s) |
|---|---|---|---|
| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | European Union | Requires registration and safety assessment of chemicals. Restricts certain azo dyes that can release carcinogenic aromatic amines. | textilefocus.comqima.comeuropa.eu |
| CPSIA (Consumer Product Safety Improvement Act) | United States | Sets limits on certain chemicals in children's products. | qima.com |
| European Norm 71 (EN 71) | European Union | Regulates the safety of toys, including limits on certain azo colorants. | researchgate.net |
| OEKO-TEX® Standard 100 | Global | Certifies textiles tested for harmful substances, including restricted azo dyes. | sustainability-directory.com |
Advanced Applications and Performance Optimization of Hansa Yellow Pigments
Role of Hansa Yellow in High-Performance Coatings
In the realm of high-performance coatings, this compound pigments contribute significantly to aesthetics and functionality. Their utility is most pronounced in applications where vibrant, clean yellow hues are required without the use of heavy-metal-based pigments. ipen.org High-performance coatings are defined by their longevity and resistance to environmental stressors, and specific grades of this compound are formulated to meet these demands. For instance, aqueous dispersions of Pigment Yellow 74 are noted for their role in industrial coatings, providing not only vibrant color but also durability and resistance to fading. espinc.us
Achieving optimal weather resistance and durability with this compound pigments involves careful formulation. While these organic pigments provide brilliant color, they can be susceptible to degradation from UV light and environmental factors. naturalpigments.com
Key formulation strategies include:
Pigment Stabilization: Stabilized grades of this compound, such as certain types of Pigment Yellow 74, are specifically designed for exterior applications. pcimag.com These versions are treated to resist recrystallization, a process that can negatively affect color and performance. pcimag.com
Co-pigmentation: A common strategy involves combining this compound with inorganic pigments. ipen.org The inorganic component, such as titanium dioxide or bismuth vanadate (B1173111), provides opacity and enhances weathering performance, while the organic this compound pigment imparts the desired clean, bright shade. ipen.org
Control of Particle Size: Pigment particle size is a crucial factor. While finer particles can increase tinting strength and gloss, they also present a larger surface area, which can reduce lightfastness and weather resistance. naturalpigments.com Therefore, a balance must be struck in the milling process to optimize for both color properties and durability.
This compound pigments are particularly well-suited for air-drying paint systems, such as decorative paints and industrial alkyd enamels. specialchem.comheubach.com Several grades, including this compound 10G (Pigment Yellow 3) and Hansa Brilliant Yellow 5GX (Pigment Yellow 74), are recommended for these applications due to their good light and weather fastness in such systems. heubach.comheubach.com
Optimization for these systems focuses on:
Avoiding High Heat: A primary reason for their use in air-dry systems is their limited suitability for high-temperature baking enamels. heubach.comheubach.com Many this compound grades have a tendency to bleed or "bloom" (migrate to the surface) at elevated temperatures, making them unsuitable for stoving finishes. pcimag.comheubach.com
Leveraging Tinting Strength: Specific grades are chosen to maximize color efficiency. Hansa Brilliant Yellow 5GX, for example, offers a significantly higher tinting strength in air-drying paints compared to standard this compound G grades, allowing for more economical formulations. heubach.com
Ensuring Purity of Shade: The pure, greenish shade of pigments like this compound 10G makes them ideal for creating vibrant green mixtures when combined with blue or green pigments in air-drying systems. heubach.com
Interactive Table: Properties of Selected this compound Pigments in Coatings
| Pigment Name | C.I. Name | Key Characteristics for Coatings | Recommended System |
| This compound 10G | PY 3 | Good light & weather fastness, pure greenish shade, high risk of blooming in baking enamels. heubach.com | Air-Drying Paints heubach.com |
| This compound | PY 65 | Red shade, superior durability, often surface-treated for dispersibility. pcimag.com | Air-Dry Systems, Traffic Paint pcimag.com |
| Hansa Brilliant Yellow 5GX | PY 74 | High tinting strength, good lightfastness, transparent. heubach.com | Air-Drying Alkyds heubach.com |
| This compound (Stabilized) | PY 74 | More opaque, weather-fast, stabilized against recrystallization. pcimag.com | Exterior Coatings pcimag.com |
Integration of this compound in Polymer and Plastic Systems
The integration of this compound into polymers and plastics is driven by the need for bright, lead-free coloration. However, the processing temperatures inherent in plastic manufacturing present a significant challenge. The thermal stability of the pigment is a primary consideration for its successful application.
Maintaining the signature brightness and color stability of this compound in plastics requires selecting grades that can withstand the processing environment.
Heat Stability: The heat stability of many conventional Hansa Yellows is limited. For example, Pigment Yellow 14's use in plastics is restricted by a temperature ceiling of 200°C. pcimag.com Similarly, some iron oxide yellows, used as inorganic alternatives, are only stable up to about 180°C. vibron.com.au For high-temperature engineering plastics, alternative high-performance pigments like Benzimidazolones may be required. pigments.com
Pigment Selection: Specific monoazo yellow pigments are developed for plastic applications where better weatherfastness and heat stability are needed. pigments.com These grades are often marketed as heavy-metal-free alternatives to pigments like Lemon Chrome Yellows. pigments.com
Dispersion: Achieving uniform color without specks or streaks depends on the excellent dispersion of the pigment within the polymer matrix. The manufacturing process for the pigment itself can be tailored to improve its dispersibility in plastics.
Application in Printing Inks and Digital Imaging Technologies
The printing ink industry was the original intended market for this compound upon its development in 1911 and it remains a vital application area. matisse.com.aunih.gov These pigments are valued for their high color strength, transparency, and pure shades. nih.gov They are used across a wide array of printing technologies, from traditional paste inks to modern digital systems. specialchem.comgoogle.com
This compound is frequently used in liquid inks for packaging applications, particularly in gravure and flexographic printing processes. Grades like this compound 10G and this compound G 02 are explicitly recommended for both solvent-based and water-based packaging inks used in these methods. heubach.comulprospector.comkianresin.com
Key formulation aspects include:
Dispersibility and Rheology: The pigment must be easily dispersible in the ink vehicle to achieve a stable, fluid ink with the correct viscosity (rheology) for the printing press. ulprospector.comkianresin.comgravitychemicals.com
Solvent and Water Compatibility: Formulations are tailored for specific ink systems, such as those based on nitrocellulose (NC) alcohol, polyamide, or water. specialchem.com The pigment's resistance to these solvents is critical to prevent bleeding or changes in color.
Lightfastness: Good lightfastness is a key property, ensuring that the printed packaging or material does not fade quickly upon exposure to light. heubach.comgravitychemicals.com
Interactive Table: this compound Application Suitability
| Application System | This compound Grade(s) | Key Formulation Consideration |
| High-Performance Exterior Coatings | Stabilized PY 74 | Enhanced weather/UV resistance through stabilization and co-pigmentation. ipen.orgpcimag.com |
| Air-Drying Industrial Paint | PY 3, PY 74 | Avoid high-heat baking; leverage high tinting strength and pure shade. heubach.comheubach.com |
| Plastics (Low-Temp Processing) | PY 14, PY 61 | Must remain below the pigment's maximum service temperature (e.g., ~200°C). pcimag.compigments.com |
| Gravure & Flexographic Inks | PY 3 (10G), PY 1 (G 02) | Good dispersibility in water-based or solvent-based (e.g., NC alcohol, polyamide) vehicles. specialchem.comulprospector.com |
| UV Curing Inks (Offset/Flexo) | PY 3 (10G), PY 74 | Requires good compatibility and stability within the UV-curable resin system. specialchem.compigments.com |
Development of this compound for Electronic Paper (E-Ink)
This compound and related arylide pigments have been identified as suitable candidates for integration into electronic paper (e-ink) and electrophoretic displays (EPDs). google.comgoogle.com The fundamental principle of an EPD involves the movement of charged pigment particles within microcapsules or microcups suspended in a clear fluid to render images. units.it When a specific electric field is applied, designated pigment particles move to the top of the microcapsule, becoming visible and forming the desired image. units.it
The development of color e-paper has necessitated the inclusion of colored pigments, including yellow. E Ink Corporation, a leader in the field, has developed multi-pigment systems that incorporate yellow particles. units.itiris-opt.com For instance, a three-pigment system utilizes black, white, and yellow particles, often engineered for applications like Electronic Shelf Labels (ESL). units.it More advanced systems, such as Advanced Color ePaper (ACeP), achieve a full-color gamut by using a combination of yellow, cyan, magenta, and white ink particles within each microcup or pixel, eliminating the need for a color filter array. iris-opt.com
For these applications, pigments must possess stable chemical and optical characteristics and should not swell or soften in the dielectric solvent they are suspended in. google.com Research has focused on modifying yellow pigments to make them suitable for e-ink. A notable area of development involves the fabrication of composite particles, such as coating diarylide yellow pigments with a silica (B1680970) (SiO₂) shell. kci.go.krresearchgate.net This core-shell structure helps in controlling the particle's surface properties and charge, which is crucial for precise electrophoretic movement. Such composite particles have been successfully applied as electrophoretic particles, demonstrating their viability in electronic paper displays. kci.go.krresearchgate.net The preference is for submicron particle sizes to ensure high image quality and swift response to the applied voltage. google.comresearchgate.net
Fabrication of this compound Composite Particles for Optical Devices
The inherent mechanism of light absorption in this compound pigments is a key principle leveraged in the creation of advanced optical devices. The fabrication of composite particles is a critical strategy to enhance and optimize the performance of these pigments for specialized applications, including displays and sensors.
A significant application of this technology is in electrophoretic displays, which are a type of optical device. researchgate.net Researchers have developed methods to create core-shell composite particles by coating diarylide yellow pigment cores with an inorganic shell, such as silica (SiO₂). kci.go.kr This process often involves the hydrolysis of a precursor like sodium silicate (B1173343) (Na₂SiO₃) to form the silica coating, followed by surface modification to introduce specific functional groups (e.g., amino or carboxyl groups). kci.go.krresearchgate.net These composite structures are designed to improve dispersion stability and control the particle's response in an electric field. researchgate.net
Similar composite strategies are employed in other advanced optical systems. For example, quantum dots (QDs), another class of light-emitting materials, are often encapsulated in polymer matrices like epoxy resin to form composite particles. mdpi.com This encapsulation protects the QDs from moisture and oxidation, significantly enhancing their stability and optical performance in devices like flexible luminescent films for LEDs. mdpi.com The principles of creating such composite structures—enhancing stability and controlling optical properties through a core-shell or matrix-encapsulated design—are directly applicable to the use of this compound in high-performance optical devices. mdpi.com The goal is to create stable, crack-free films composed of these functional composite particles, which are promising for next-generation photoelectric systems and anti-counterfeit technologies. researchgate.net
Advanced Applications in Textile Dyeing
Hansa yellows, as part of the broader monoazo pigment class, are utilized in textile dyeing and printing. google.com Unlike reactive dyes that form a covalent bond with the fiber, pigments are typically applied topically and fixed onto the fabric's surface. p2infohouse.orgprimachemicals.com The durability of the color, therefore, relies heavily on the physical properties of the binder system used. p2infohouse.org The binder, a film-forming polymer, entraps the pigment particles, and its characteristics are directly responsible for the washfastness, crocking (rubbing) fastness, and abrasion resistance of the final decorated textile. p2infohouse.org
Monoazo pigments have been specifically developed for textile applications to provide bright colors with good fastness to dry cleaning, washing, and light. google.com The performance can vary based on the fabric type; for instance, some monoazo dyes have shown moderate to good wash fastness on cotton fabric. scienceworldjournal.org
The selection of the pigment and the dyeing process is crucial for achieving desired durability. Historically, dyes were classified as "grand teint" (high fastness) or "petit teint" (lower fastness) based on their resistance to light, washing, and rubbing. teinturesauvage.com For modern applications, especially for items that undergo frequent laundering, achieving high washfastness is a primary goal. qima.com
Strategies for Achieving Strong Color Retention and Washfastness
Several strategies are employed to ensure strong color retention and washfastness when using this compound and other azo pigments in textile applications.
Binder System Optimization : The most critical factor for pigment-dyed textiles is the binder. The binder dispersion must have good stability and form a durable film that effectively entraps the pigment on the fabric. The properties of this film dictate the resistance to washing, rubbing, and abrasion. p2infohouse.org
Chemical Bonding with Reactive Dyes : For applications requiring the highest level of permanence, reactive azo dyes are used. These dyes contain groups that form strong, covalent bonds with the hydroxyl groups of cellulosic fibers like cotton or the amino groups in wool and nylon. primachemicals.comatbuftejoste.com.ng This chemical bond results in excellent washfastness. primachemicals.comatbuftejoste.com.ng
After-treatments : The fastness of dyed textiles can be significantly improved through post-dyeing treatments. These after-treatments can involve applying metal salts, natural tannins, or synthetic tanning agents (syntans). researchgate.net These agents help to fix the dye more securely to the fiber, reducing bleeding during washing. researchgate.net
Use of Mordants : A traditional and still relevant technique is the use of mordants, which are substances that help fix a dye to a fabric. teinturesauvage.comscholarsresearchlibrary.com Using mordants such as sodium chloride (salt) has been shown to yield good color and improve wash fastness. scholarsresearchlibrary.com
Proper Process Control : Factors during the dyeing process itself, such as water quality, pH, and temperature, can affect how well the dye bonds with the fabric and, consequently, its fastness. cnhaving.com Post-treatment processes like thorough rinsing to remove excess dye and steaming to improve fixation are also crucial steps. cnhaving.com
| Strategy | Mechanism | Key Benefit | Relevant Compounds/Materials |
| Binder Optimization | Physical entrapment of pigment particles in a polymer film. | Good all-around fastness (wash, rub, abrasion). | Thermosetting resins, Polymeric binders. |
| Reactive Dyes | Formation of covalent bonds between the dye and fiber molecules. | Superior washfastness. | Azo reactive dyes, Cellulose fibers (Cotton). |
| After-treatments | Application of fixing agents after dyeing. | Enhanced washfastness. | Metal salts, Tannic acid, Synthetic Tanning Agents (Syntans). |
| Mordanting | Use of a substance to bind the dye to the fabric. | Improved color fixation and fastness. | Sodium chloride (Salt), Potassium dichromate. |
This compound in Colorimetric Sensor Development
The distinct chromophoric properties of this compound and other azo compounds make them highly effective in the development of colorimetric sensors. eurekaselect.com These sensors are designed to detect specific analytes, such as metal cations or anions, through a visible color change. eurekaselect.comnanobioletters.com The underlying mechanism involves the interaction between the analyte and the azo dye molecule, which acts as a chromogenic probe. nanobioletters.com
Azo dyes used as chemosensors typically contain nitrogen and oxygen atoms within groups like azo (–N=N–), carbonyl (C=O), and hydroxyl (–OH). nanobioletters.com These sites can bond or chelate with metal ions. This interaction alters the electronic structure of the dye, causing a shift in its light absorption band to a different part of the visible spectrum, which is observed as a distinct color change. nanobioletters.com For example, a sensor solution might change from yellow to dark brown upon detecting Fe(III) ions, while showing no change with other ions, demonstrating high selectivity. nanobioletters.com This approach is valued for being simple, cost-effective, precise, and allowing for "naked-eye" detection without the need for complex instrumentation. eurekaselect.com
Researchers have synthesized various azo-based sensors that show visual changes in the presence of biologically and environmentally relevant ions like Ni²⁺, Co²⁺, Cu²⁺, Fe³⁺, and F⁻. nanobioletters.comrsc.org Lophine-incorporated azo dyes, for instance, have demonstrated the ability to detect multiple metal ions, with their selectivity being dependent on the pH of the solution. nih.gov The development of these sensors is a significant area of research in analytical chemistry, with applications in environmental monitoring and pathological diagnostics. eurekaselect.comresearchgate.net
Performance Attributes and Comparative Studies
The performance of this compound pigments is defined by key attributes such as tinting strength and the balance between opacity and transparency, which can be modulated based on the specific pigment variant, its formulation, and the medium in which it is dispersed. tricoat.comjacksonsart.comsnargl.com
Tinting Strength: Hansa yellows are generally characterized by their high tinting strength, meaning a small amount of the pigment can impart significant color to a medium. jacksonsart.comsnargl.com This is a desirable quality for artists and in industrial coatings, as it allows for vibrant colors and clean mixes. jacksonsart.comsnargl.com The physical form of the pigment can affect this property; for example, a granulated version of this compound 10G (PY3) was found to have a 30-50% higher tinctorial strength compared to its standard powder form. heubach.com The particle size also plays a role, with finer, more dye-like particles potentially leading to increased tint strength. justpaint.org
Opacity and Transparency: The degree of opacity or transparency is a defining characteristic that varies among different this compound pigments and their specific formulations.
Transparent/Semi-Transparent: Many Hansa yellows, such as PY3 (this compound Light) and PY97 (this compound Medium), are known for their transparency or semi-transparency. tricoat.comjacksonsart.comkromaacrylics.comdanielsmith.com This makes them ideal for glazing techniques in painting, where thin, luminous layers are desired. tricoat.comsnargl.com Their transparency allows for the creation of clean, vibrant secondary colors when mixed. jacksonsart.com
Opaque: Opaque versions of this compound are also manufactured. These are often designed as non-toxic alternatives to heavy metal pigments like Cadmium Yellow. kromaacrylics.com For instance, some stabilized, opaque types of PY74 are used in exterior coatings and universal colorant systems. pcimag.com It has been observed that opaque formulations of PY74 tend to have better lightfastness than transparent versions. idyllsketching.com
The medium and the presence of other pigments significantly influence the final optical properties. When mixed with an opaque pigment like Titanium White (PW6), the resulting tint is opaque. justpaint.org However, this can sometimes negatively affect the lightfastness of the organic pigment. justpaint.org In contrast, when used in a clear medium like a gloss gel or in watercolor washes, their inherent transparency is highlighted. justpaint.orgdanielsmith.com
Comparative Performance:
vs. Cadmium Yellows: Hansa yellows are generally more transparent and less toxic than their cadmium counterparts (e.g., Cadmium Yellow, PY35). tricoat.comsnargl.comdanielsmith.com However, cadmium pigments are typically more opaque and can be more lightfast, particularly in pale tints where some Hansa yellows may fade. kromaacrylics.comidyllsketching.com
vs. Benzimidazolone Yellows: Compared to high-performance pigments like Benzimidazolone Yellow (e.g., PY154, PY175), Hansa yellows can offer a cleaner, brighter hue in masstone but often exhibit lower lightfastness. justpaint.orgkromaacrylics.com Benzimidazolone yellows are frequently chosen for applications demanding exceptional permanence. kromaacrylics.com
The following table summarizes the typical properties of common this compound pigments in artist media.
| Pigment Index Name | Common Name | Typical Opacity | Tinting Strength | Key Characteristics |
| PY3 | This compound Light | Semi-Transparent to Transparent | High | Bright, greenish-yellow ("lemon yellow"); good for clean mixes. tricoat.comjacksonsart.com |
| PY73 | This compound Medium | Semi-Transparent | High | A mid-range yellow; some concerns about lightfastness in tints. justpaint.org |
| PY74 | This compound Medium | Varies (Semi-Opaque to Transparent) | High | Bold middle yellow; opaque versions tend to be more lightfast. pcimag.comidyllsketching.com |
| PY97 | This compound Medium | Semi-Transparent | High | Mid-shade yellow with good weatherfastness in masstone. pcimag.com |
Color Mixing Capabilities and Palette Integration in Artistic and Industrial Applications
Hansa Yellows, a family of synthetic organic pigments also known as arylide yellows, are prized for their vibrant color and versatility in both artistic and industrial applications. snargl.comwikipedia.org Their semi-transparent nature and high tinting strength allow for the creation of clean, bright color mixtures. jacksonsart.comsnargl.com This section explores the specific color mixing capabilities of various this compound pigments and their integration into different palettes.
Artistic Applications
In the realm of fine arts, Hansa Yellows are a staple on many artists' palettes due to their excellent mixability and the wide range of hues they can produce. snargl.com They are available in several shades, primarily distinguished by their Colour Index (C.I.) name, such as PY3 (this compound Light), PY74 (this compound Medium), and PY65 (this compound Deep). wikipedia.org
This compound Light (PY3) , often described as a cool, greenish-yellow or lemon yellow, is particularly valued for creating bright, zesty greens when mixed with blue pigments like Phthalo Blue. jacksonsart.comjustpaint.orgmatisse.com.au Its transparency makes it ideal for glazing techniques, although its lightfastness can diminish in thin washes. jacksonsart.commatisse.com.au When mixed with black, it can produce surprisingly vibrant greens. jacksonsart.com Some artists note that while it works well as a mixing primary, it may not achieve the same range in the orange spectrum as other yellows. kromaacrylics.com
This compound Medium (PY74 and PY97) is considered a versatile mid-range yellow, making it an excellent choice for a primary yellow in a palette. jacksonsart.com It has a moderate tinting strength, allowing for good control in mixtures. jacksonsart.com PY74 is known for its ability to create clean mixes and is often used in industrial coatings for applications like safety barriers due to its economic pricing and durability. kromaacrylics.comespinc.us It can be used to mix a range of earthy greens with blues like Anthraquinone Blue. justpaint.org
This compound Deep (PY65) is a warmer, more orange-biased yellow. jacksonsart.comdanielsmith.com It serves as a transparent alternative to Cadmium Yellow Deep and is excellent for mixing deep, rich greens suitable for landscape painting, especially when combined with Indanthrene Blue. jacksonsart.com Its transparency also lends itself well to glazing, creating deeper, bright oranges. idyllsketching.com
The following table summarizes the mixing characteristics of common this compound pigments in artistic applications:
| Pigment Name | C.I. Name | Color Description | Common Mixes & Results | Key Properties |
| This compound Light | PY3 | Bright, cool, greenish-yellow. jacksonsart.commatisse.com.auidyllsketching.com | - With Phthalo Blue: Bright, clean greens. justpaint.org - With Black: Bright, zesty greens. jacksonsart.com - With Cobalt Aquamarine: Vibrant, tropical greens. stonegroundpaint.com | Semi-transparent, high tinting strength. jacksonsart.com |
| This compound Medium | PY74, PY97 | Neutral to warm mid-yellow. jacksonsart.comdanielsmith.com | - With Phthalo Green: Bright spring greens. justpaint.org - With Naphthol Red: Produces mineral-like browns. justpaint.org - With Anthraquinone Blue: Earthy greens. justpaint.org | Moderately strong tinting strength, versatile mixer. jacksonsart.com |
| This compound Deep | PY65 | Warm, orange-yellow. jacksonsart.comdanielsmith.com | - With Indanthrene Blue: Deep greens for landscapes. jacksonsart.com - Can be used to create rustic oranges and natural greens. davincipaints.com | Transparent, excellent lightfastness. jacksonsart.comidyllsketching.com |
Industrial Applications
In industrial settings, the performance and mixing capabilities of this compound pigments are crucial for achieving specific color standards and durability. They are widely used in paints, coatings, and inks. wikipedia.orgsnargl.com
Pigment Yellow 74 (this compound 5GX) is a significant pigment in the coatings and inks industry. yhpigment.comsypigment.com It is known for its high color strength and is available in both opaque and transparent versions. yhpigment.comidyllsketching.com The particle size of PY74 can be manipulated to control opacity; larger particles yield higher opacity and are often used in industrial air-drying paints. sypigment.com Its greenish shade makes it particularly suitable for creating a range of green mixtures. heubach.com However, it is not recommended for baking enamels due to a high risk of blooming. heubach.com
Pigment Yellow 3 (this compound 10G) is another green-shade yellow pigment favored in industrial applications for its good lightfastness and weather resistance in air-drying paints. heubach.comspecialchem.com Its primary use is in creating green mixtures for decorative and general industrial coatings. specialchem.com
The table below details the performance of this compound pigments in various industrial applications:
| Pigment Name | C.I. Name | Industrial Applications | Mixing and Performance Notes |
| This compound 5GX | PY74 | Water-based inks, coating printing pastes, industrial air-drying paints. yhpigment.comsypigment.com | High coloring strength, available in opaque and transparent forms. Greenish shade is ideal for green mixtures. yhpigment.comheubach.com |
| This compound 10G | PY3 | Decorative paints, general industrial coatings, air-drying alkyds, water-based paints. heubach.comspecialchem.com | Good light and weather fastness in air-drying systems. Particularly suitable for green mixtures due to its pure greenish shade. heubach.com |
| This compound (RS) | PY65 | Industrial and in-plant coatings. espinc.us | Excellent transparency and superior tinting strength, allowing for vibrant color mixing. Outstanding lightfastness and durability. espinc.us |
The versatility and clean mixing properties of this compound pigments make them a valuable component in both artistic and industrial color formulation, enabling a broad spectrum of vibrant and durable hues.
Emerging Research Frontiers and Methodological Advancements for Hansa Yellow
Development of Predictive Models for Hansa Yellow Degradation
The long-term stability and lightfastness of this compound pigments are critical for their application, particularly in cultural heritage and high-performance coatings. justpaint.orgjustpaint.org Emerging research focuses on developing predictive models to forecast the degradation of these pigments over time. This involves moving beyond simple lightfastness ratings to create quantitative, kinetic models that can anticipate changes in color and material properties under specific environmental conditions. nih.govnih.gov
A key aspect of this research is understanding the degradation pathways. For pigments in polymer binders like acrylics, degradation is a complex phenomenon influenced by light, temperature, humidity, and environmental pollutants. researchgate.netnih.gov The process can involve the photolytic cleavage of the azo bond, leading to color fade, or chemical changes in the binder that affect the paint film's integrity. mst.dk For instance, studies on acrylic paints containing this compound aim to build statistical age prediction models based on chemical changes observed through techniques like Fourier-transform infrared spectroscopy (FTIR). justpaint.org
The development of these models relies on data from accelerated aging studies, where paint samples are exposed to intense light and controlled environmental cycles. justpaint.org By measuring the change in color, reported as Delta E (ΔE*), researchers can quantify the rate of degradation. justpaint.org This data is then used to build statistical-kinetic models. For example, a general model for photodegradation in optically thick materials involves solving a system of partial differential equations that describe the photoreaction kinetics, which can then be correlated with changes in material properties. nih.gov While models specifically for this compound are still a developing area, the methodologies established for other polymers and pigments provide a clear framework for future research. nih.gov
Table 1: Key Parameters in Predictive Degradation Models for Pigments
| Parameter | Description | Relevance to this compound |
| Light Exposure (UV/Vis) | The intensity and spectral distribution of light exposure, a primary driver of photodegradation. | Essential for predicting the lightfastness and rate of fading of this compound's azo chromophore. justpaint.org |
| Temperature | Accelerates the rate of chemical reactions, including those involved in degradation. | Affects both the pigment itself and the surrounding polymer binder, influencing long-term stability. mdpi.com |
| Humidity | Can facilitate hydrolytic degradation mechanisms and affect the physical properties of the paint film. | Moisture is a key factor in the degradation of some inorganic pigments and can influence the polymer binder of this compound paints. nih.gov |
| Pollutants | Environmental pollutants can be absorbed by the paint binder and catalyze degradation reactions. | Research on acrylic binders shows pollutants can act as plasticizers, causing a loss of mechanical stability. researchgate.net |
| Binder Composition | The type of polymer binder (e.g., acrylic, oil) significantly impacts the degradation environment of the pigment. | This compound's stability and degradation pathway are intrinsically linked to the properties of the acrylic or oil matrix it is dispersed in. justpaint.org |
Nanotechnology and Composite Material Innovations with this compound
Nanotechnology offers powerful new ways to enhance the properties of traditional pigments like this compound. By creating composite materials at the nanoscale, researchers can improve durability, optical performance, and functionality for applications ranging from advanced coatings to electronic paper. tkechemical.comcolourlex.com
A significant area of innovation involves encapsulating this compound pigment particles with a thin shell of silica (B1680970) (SiO₂), creating core-shell nanocomposites. nbupbright.com This modification has been shown to dramatically improve the pigment's properties. The process often uses an electrostatic self-assembly method in an aqueous solution. tkechemical.com A coupling agent, such as cetyltrimethylammonium bromide, is used to impart a positive charge onto the this compound particles. tkechemical.comorganicdye.com Subsequently, a silica shell is formed around the pigment through the hydrolysis of a precursor like sodium silicate (B1173343) (Na₂SiO₃). tkechemical.comnbupbright.com
The resulting SiO₂/Hansa pigment composites exhibit several enhanced characteristics:
Enhanced Durability: The compact SiO₂ shell provides a protective barrier, leading to strong durability in various environments. tkechemical.comqualitron.net
Improved Optical Properties: The transparent silica shell can enhance the pigment's reflective strength and modify its absorption spectrum, leading to better optical performance. qualitron.net
Higher Charge Load: Zeta potential measurements confirm that the silica-coated particles carry a higher electrical charge, which is a crucial property for applications like electrophoretic displays (e-ink). tkechemical.comqualitron.net
Increased Stability: The silica shell can improve the thermal stability of the core pigment. nbupbright.com
These composite particles have potential applications in advanced materials, including the formulation of electronic inks for e-paper, where their high charge and stability are advantageous. tkechemical.comorganicdye.com
Advanced Spectroscopic Techniques for In-situ and Non-invasive Analysis of this compound in Cultural Heritage and Materials
The identification of pigments in valuable objects like artworks requires analytical methods that are non-invasive and can be performed in-situ. jupiterdyes.compcimag.com Advanced spectroscopic techniques are crucial for characterizing this compound in cultural heritage, providing information on its presence, composition, and state of degradation without the need for sampling. canada.cawordpress.com
A multi-analytical approach is often most effective. youtube.com Raman spectroscopy has proven particularly effective for identifying specific arylide yellows. For example, this compound PY1 has been successfully identified in Italian Pop Art paintings based on its characteristic Raman spectrum. youtube.com Similarly, various Hansa yellows (PY3, PY5, PY6, PY10) were identified in the gouaches used by Henri Matisse through a combination of micro-Raman and Fourier-transform infrared (FTIR) spectroscopy. researchgate.net
FTIR spectroscopy, which analyzes the vibrational modes of molecules, complements Raman analysis and is versatile for both organic and inorganic materials. jupiterdyes.compcimag.com Other non-invasive techniques used in concert include:
Fiber Optics Reflectance Spectroscopy (FORS): This technique measures the color and reflectance spectrum of a surface, which can help in the initial classification of pigments. canada.ca
Spectrofluorimetry: The analysis of fluorescence emission spectra can be a powerful tool for recognizing certain classes of synthetic organic pigments, including arylide yellows. youtube.comacs.org
X-ray Fluorescence (XRF): While primarily used for identifying inorganic elements, portable XRF can provide complementary information about fillers or substrates associated with the organic pigment, such as barium sulfate (B86663) or calcium sulfate. canada.caresearchgate.net
The combination of these techniques allows for a comprehensive and reliable identification of this compound and other pigments, aiding in authentication, conservation, and understanding of artists' materials. wordpress.comyoutube.com
Bioremediation and Sustainable Degradation Pathways for this compound Waste
While this compound pigments are valued for their stability, this same property poses an environmental challenge. As with other azo pigments, they are generally resistant to degradation. Their very low water solubility makes them essentially non-bioavailable, which is a rate-limiting step for microbial degradation as the molecules cannot easily pass through bacterial cell membranes. mst.dkwordpress.comwordpress.com Consequently, they are considered to have low biodegradability and can persist in the environment. mst.dkjupiterdyes.com
Research into the bioremediation of azo colorants suggests a two-step process is typically required for complete degradation. mdpi.commdpi.com
Reductive Cleavage: The first step involves the anaerobic (oxygen-free) cleavage of the characteristic azo bond (–N=N–). This is often carried out by the action of microbial enzymes called azoreductases. mdpi.comijcmas.com This reaction breaks the molecule into its constituent aromatic amines, which results in the loss of color.
Aerobic Mineralization: The aromatic amines formed in the first step are often colorless but can be toxic and carcinogenic. mst.dkmdpi.com These intermediates are subsequently degraded (mineralized) into simpler, non-toxic compounds like carbon dioxide and water, a process that typically occurs under aerobic (oxygen-present) conditions. nih.govmdpi.com
Studies have shown that certain yellow organic pigments are more susceptible to microbial attack than other colors, with bacteria such as Pseudomonas, Proteus, Enterobacter, and Citrobacter identified as potential primary degraders. pcimag.com In addition to bacteria, white-rot fungi possess powerful, non-specific enzyme systems (like laccase and lignin (B12514952) peroxidase) that can degrade a wide spectrum of dyes. mdpi.commycosphere.org However, the practical application of bioremediation for pigment waste is still an emerging field, with challenges in finding robust microbial strains and optimizing conditions for the complete breakdown of these persistent compounds. nih.gov
Computational Chemistry Approaches to Elucidate this compound Reactivity
Computational chemistry provides a powerful lens to investigate the properties of this compound at the molecular level. mst.dk Techniques like molecular dynamics (MD) and quantum-chemical methods are being used to simulate the behavior of these pigment molecules, offering insights that are difficult to obtain through experiments alone. tajhizkala.ir
Atomistic simulations are particularly useful for understanding how this compound interacts with its surrounding environment, such as the polymer binders used in paints. researchgate.net Researchers have developed computational models of acrylic binders like P(MMA-co-EA) and P(MMA-co-nBA) containing this compound pigments. researchgate.nettajhizkala.ir These MD simulations can model how the polymer chains are structured around the pigment and how environmental factors, such as the absorption of pollutants or water, affect the material's properties. researchgate.net For example, simulations can show how the paint film swells or how its mechanical stability is compromised, providing a molecular basis for degradation phenomena observed in the real world. tajhizkala.ir
Quantum-chemical methods can be used to explore the fundamental electronic structure and reactivity of the this compound molecule itself. mst.dk These approaches can help explain the pigment's color, stability, and susceptibility to chemical reactions by calculating properties like molecular geometry and noncovalent interactions. mst.dk This fundamental understanding is crucial for designing more stable pigments and for interpreting data from spectroscopic analyses.
Standardization and Advanced Characterization Protocols for this compound Pigment Batches
Ensuring the consistent quality of this compound from one production batch to another is critical for its industrial use. tkechemical.comnbupbright.com Pigment manufacturers rely on rigorous standardization and quality control protocols that encompass the entire production process, from raw materials to the final product. qualitron.netyoutube.com These protocols are often guided by international standards such as ISO 9001:2015. organicdye.com
The quality control process can be broken down into several key stages:
Raw Material Control: The quality of the final pigment is highly dependent on the purity and particle size of the starting chemical components. tkechemical.com Incoming raw materials undergo thorough testing for chemical composition and physical properties. nbupbright.com
In-Process Control: During synthesis, critical process parameters such as reaction temperature, pressure, and time are precisely monitored in real-time. tkechemical.comnbupbright.com Samples may be taken at various stages to ensure the reaction is proceeding as expected. nbupbright.com
Final Product Characterization: Each final batch of pigment is subjected to a suite of tests to ensure it meets specifications. tkechemical.com
A collaborative study on batch-to-batch variation in paints confirmed that pigment composition is a primary source of potential differences. nih.gov Even minor variations in the synthesis process or raw materials can lead to shifts in color and performance. nih.gov This highlights the importance of advanced characterization to detect such inconsistencies.
Table 2: Standard Quality Control Tests for Organic Pigment Batches
| Test Parameter | Analytical Technique(s) | Purpose |
| Color Shade & Strength | Spectrophotometry (Colorimetry) | Ensures the color is accurate and consistent with the standard. nbupbright.comqualitron.net |
| Lightfastness | Accelerated Weathering (Xenon Arc) | Evaluates the pigment's ability to resist fading upon exposure to light. justpaint.orgnbupbright.com |
| Heat Stability | Oven Testing | Tests the pigment's resistance to color change at high temperatures, crucial for plastics applications. nbupbright.com |
| Chemical Resistance | Solvent/Acid/Alkali Spot Tests | Assesses resistance to bleeding or degradation when in contact with various chemicals. nbupbright.compcimag.com |
| Dispersion & Fineness | Hegman Gauge, Vibro Shaker | Measures the particle size and how well the pigment disperses in a medium. qualitron.netyoutube.com |
| Oil Absorption | Muller Testing | Determines the amount of oil required to wet the pigment, affecting formulation properties. qualitron.net |
| Purity/Composition | FTIR, Raman Spectroscopy | Verifies the chemical identity and detects impurities or variations in composition. nih.gov |
Q & A
Q. What peer-review criteria are critical for evaluating novel this compound applications in biomedical imaging?
- Methodological Answer : Require validation across multiple cell lines and imaging modalities (e.g., fluorescence vs. MRI). Mandate toxicity thresholds (IC50) and stability data in physiological buffers. Encourage open peer review for methodological scrutiny .
Q. How should conflicting results about this compound’s photocatalytic activity be addressed in meta-analyses?
Q. Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
